molecular formula C15H10O B1269893 4-(Phenylethynyl)benzaldehyde CAS No. 57341-98-7

4-(Phenylethynyl)benzaldehyde

Cat. No.: B1269893
CAS No.: 57341-98-7
M. Wt: 206.24 g/mol
InChI Key: SYCFYQFCFHKYPI-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)benzaldehyde (CAS RN: 57341-98-7) is a high-purity organic compound offered as a white to light yellow crystalline solid . It serves as a versatile and valuable building block in organic synthesis and materials science research. Its molecular structure, which features a benzaldehyde group linked to a phenyl ring via an ethynyl bridge, makes it a key intermediate for the construction of more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. This compound must be stored under an inert atmosphere and is recommended to be kept in a cool, dark place at room temperature to maintain its stability . In research applications, this compound is notably used in the synthesis of organic electronic materials and pharmaceuticals. The aldehyde group is highly reactive, allowing for further transformations, while the extended conjugated system due to the phenylethynyl group contributes to interesting electronic properties. It is air-sensitive and should be handled with care under appropriate conditions . The product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCFYQFCFHKYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346142
Record name 4-(Phenylethynyl)benzaldehyde
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57341-98-7
Record name 4-(Phenylethynyl)benzaldehyde
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Record name 57341-98-7
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Phenylethynyl)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, presenting a valuable resource for researchers engaged in drug discovery and development.

Chemical Identity and Structure

IUPAC Name: 4-(2-phenylethynyl)benzaldehyde[1]

Synonyms: this compound, p-(Phenylethynyl)benzaldehyde, 4-Formyldiphenylacetylene[2]

CAS Number: 57341-98-7[1]

Molecular Formula: C₁₅H₁₀O[1]

Molecular Weight: 206.24 g/mol [1]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 206.24 g/mol [1]
Melting Point 98-100 °C[3]
Boiling Point 364.2 °C at 760 mmHg (Predicted)[4]
Appearance White to yellowish-brown solid[3][5]
SMILES C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O[1]
InChIKey SYCFYQFCFHKYPI-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[6]

General Sonogashira Coupling Protocol

A typical experimental protocol for the synthesis of this compound via a copper-free Sonogashira coupling is as follows:

Materials:

  • 4-Chlorobenzaldehyde

  • Phenylacetylene

  • Palladium precatalyst (e.g., containing a meta-terarylphosphine ligand)

  • Base (e.g., an amine)

  • Solvent (e.g., hexanes for purification)

Procedure:

  • To an oven-dried flask, add 4-chlorobenzaldehyde (0.5 mmol) and phenylacetylene (0.6 mmol).[5]

  • Add the palladium precatalyst and a suitable base.

  • The reaction mixture is stirred at an elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as hexanes, to afford this compound as a yellowish-brown solid.[5]

Note: A variety of palladium catalysts, copper co-catalysts (in the traditional Sonogashira reaction), bases, and solvents can be employed, and the reaction conditions may require optimization depending on the specific reactants and catalyst system used.

Biological Activity and Applications in Drug Development

Derivatives of benzaldehyde have been investigated for their potential as:

  • Anticancer agents: Benzaldehyde and its derivatives have shown antitumor activity.[5] For instance, certain benzaldehyde derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

  • Antimicrobial agents: Benzaldehyde has been reported to have antimicrobial properties.[7]

  • Enzyme inhibitors: The benzaldehyde scaffold is present in various molecules designed as enzyme inhibitors.

The this compound core structure is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde group allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery screening.

Quantitative Data for Related Compounds

The following table summarizes the biological activity of some benzaldehyde derivatives to provide a contextual reference.

Compound/DerivativeActivity TypeCell Line/TargetIC₅₀ / MIC (µM)Reference
BenzaldehydeCytotoxicityBEAS-2B cellsNo significant cytotoxicity at 1-10 mM[8]
Vanillin (a benzaldehyde derivative)Cytotoxicity-Cytotoxic at ≥ 1 mM[8]
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 1AnticancerColon (CaCo-2)4.96[6]
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivative 2AnticancerColorectal (DLD1)0.35[6]
BenzaldehydeAntimicrobialStaphylococcus aureusMIC ≥ 1024 µg/mL[7]

Visualizations

Experimental Workflow for Sonogashira Coupling

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Workup & Purification 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reaction_Vessel Reaction Vessel (Stirring, Heat) 4-Chlorobenzaldehyde->Reaction_Vessel Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Vessel Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Reaction Completion Column_Chromatography Column Chromatography Workup->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the key steps in the catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl trans-R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl cis-R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkynyl Cu-C≡CR² CuX CuX Transmetalation->CuX Regenerates RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product Cu_Cycle Copper Cycle Alkyne_Activation Alkyne Activation (Base) Cu_Acetylide Cu-C≡CR² Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Phenylethynyl)benzaldehyde is an aromatic organic compound that has garnered interest within the scientific community due to its rigid, conjugated structure, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical, chemical, and known biological properties, with a focus on data and methodologies relevant to researchers in chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or orange powder or crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀O[3][4]
Molecular Weight 206.24 g/mol [3][4]
Melting Point 97-102 °C[1][2]
Appearance White to light yellow/orange powder or crystalline solid[1][2]
Solubility Soluble in acetonitrile
CAS Number 57341-98-7[3][4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.04 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.2 Hz, 2H), 7.56-7.59 (m, 2H), 7.37-7.42 (m, 3H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 135.8, 132.1, 131.9, 129.8, 129.5, 128.6, 128.5, 122.7, 93.8, 88.8 ppm.

Chemical Synthesis and Purification

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-halobenzaldehyde).

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a generalized representation based on common laboratory practices.

Materials:

  • 4-Iodobenzaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine to the flask.

  • To this stirred mixture, add phenylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid.

Logical Workflow for Synthesis and Purification:

G Workflow for Synthesis and Purification of this compound cluster_synthesis Sonogashira Coupling cluster_workup Workup cluster_purification Purification Reactants 4-Iodobenzaldehyde, Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, Toluene Reaction Heat under inert atmosphere Reactants->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Remove solvent in vacuo Filtration->Concentration Chromatography Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: A schematic overview of the synthesis and purification process for this compound.

Biological Activity and Potential Applications

While this compound itself has not been the subject of extensive biological investigation, the benzaldehyde moiety is found in various natural and synthetic compounds with a range of biological activities.

General Biological Activities of Benzaldehyde Derivatives:

  • Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have been reported to exhibit antimicrobial and antifungal properties.

  • Antioxidant Activity: Some benzaldehyde-containing compounds have demonstrated antioxidant potential.

  • Cytotoxicity and Anticancer Potential: Certain benzaldehyde derivatives have shown cytotoxic effects against various cancer cell lines. However, it is crucial to note that no specific anticancer or cytotoxic studies for this compound have been found in the reviewed literature.

Signaling Pathway Involvement:

Currently, there is no direct evidence in the scientific literature linking this compound to specific cellular signaling pathways. One study has implicated the parent compound, benzaldehyde, in the sonic hedgehog signaling pathway in the context of an inflammatory response in mouse brain astrocytes. However, these findings cannot be directly extrapolated to this compound without further investigation.

Considerations for Drug Development:

The rigid, planar structure of this compound makes it an interesting scaffold for medicinal chemistry. The aldehyde functional group can be readily modified to generate a library of derivatives for biological screening. The phenylethynyl group provides a lipophilic domain that can be explored for interactions with hydrophobic pockets in biological targets.

Logical Relationship for a Hypothetical Drug Discovery Workflow:

G Hypothetical Drug Discovery Workflow Start This compound Derivatization Chemical Modification of the Aldehyde Group Start->Derivatization Screening High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified representation of a potential drug discovery cascade starting from this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a readily synthesizable compound with well-defined physical and chemical properties. While its own biological activity remains largely unexplored, its structural features present opportunities for its use as a scaffold in the design and synthesis of novel compounds for drug discovery. Further research is warranted to elucidate the potential biological effects of this molecule and its derivatives.

References

4-(Phenylethynyl)benzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 57341-98-7

Chemical Formula: C₁₅H₁₀O

Molecular Weight: 206.24 g/mol

This technical guide provides an in-depth overview of 4-(phenylethynyl)benzaldehyde, a versatile bifunctional aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its applications as a key building block in the synthesis of various organic molecules.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to yellow or beige powder or crystalline solid. It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

PropertyValueReference
Molecular FormulaC₁₅H₁₀ON/A
Molecular Weight206.24 g/mol N/A
Melting Point95-98 °C
Boiling Point383.9±25.0 °C (Predicted)N/A
AppearanceWhite to yellow to beige powder or crystalline solid
SolubilitySoluble in dichloromethane, chloroform, ethyl acetateN/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are characteristic of the compound.

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.06 (s, 1H, CHO), 7.93 (d, J=8.2 Hz, 2H, Ar-H), 7.68 (d, J=8.2 Hz, 2H, Ar-H), 7.59-7.57 (m, 2H, Ar-H), 7.42-7.39 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 191.4, 135.9, 132.8, 132.2, 129.8, 129.5, 129.1, 128.6, 122.5, 93.5, 88.6
Infrared (IR)ν (cm⁻¹): 2218 (C≡C), 1701 (C=O), 1600, 1560 (Ar C=C)
Mass Spectrometry (MS)m/z: 206.07 (M⁺)

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 4-iodobenzaldehyde and phenylacetylene.

Materials:

  • 4-Iodobenzaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) is placed in a round-bottom flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Toluene and triethylamine are added, followed by the addition of phenylacetylene (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, during which the formation of a precipitate (triethylammonium iodide) is observed.

  • Upon completion of the reaction (monitored by TLC), the mixture is filtered to remove the precipitate.

  • The filtrate is washed with 1 M HCl and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product r1 4-Iodobenzaldehyde rc Toluene Room Temperature 12-24 hours r1->rc r2 Phenylacetylene r2->rc cat1 PdCl₂(PPh₃)₂ cat1->rc cat2 CuI cat2->rc base Triethylamine base->rc w1 Filtration rc->w1 w2 Washing (HCl, Brine) w1->w2 w3 Drying (MgSO₄) w2->w3 w4 Solvent Removal w3->w4 p1 Column Chromatography w4->p1 prod This compound p1->prod

Molecular weight and formula of 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde

This technical guide provides a comprehensive overview of this compound, a synthetic aromatic compound with significant potential in research and drug development. The document details its chemical and physical properties, synthesis protocols, and known biological activities, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid, air-sensitive compound at room temperature. Key quantitative data regarding its properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C15H10O[1][2][3][4][5]
Molecular Weight 206.24 g/mol (also cited as 206.25 g/mol )[1][2][4]
CAS Number 57341-98-7[2]
Appearance Solid
Storage Temperature Room Temperature (recommended in a cool, dark place, <15°C)
Storage Conditions Store under inert gas[4]

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper co-catalyst. A detailed experimental protocol for a copper-free Sonogashira cross-coupling is provided below.

Experimental Protocol: Copper-Free Sonogashira Cross-Coupling

This protocol is adapted from a general method for the synthesis of this compound.[6]

Materials:

  • 4-chlorobenzaldehyde

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd catalyst with meta-terarylphosphine ligands)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Celite

  • Silica gel for flash chromatography

  • Hexanes

Procedure:

  • To a sealable reaction tube equipped with a magnetic stir bar, add the palladium catalyst (1 mol%).

  • Add triethylamine (139 µL, 1 mmol), 4-chlorobenzaldehyde (70 mg, 0.5 mmol), phenylacetylene (61.2 mg, 0.6 mmol), and THF (1 mL).

  • Crimp-seal the tube with a cap fitted with a Teflon-lined septum.

  • Heat the reaction mixture to 60 °C for 12 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to yield this compound as a yellowish-brown solid.[6]

Sonogashira_Coupling_Workflow reagents Reactants: 4-chlorobenzaldehyde Phenylacetylene Catalyst: Pd catalyst Base: Triethylamine Solvent: THF reaction_vessel Sealable Reaction Tube reagents->reaction_vessel heating Heat to 60°C for 12h with vigorous stirring reaction_vessel->heating workup Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Filter through Celite heating->workup purification Purification: Flash Chromatography (Silica gel, Hexanes) workup->purification product Product: This compound purification->product

Sonogashira Coupling Workflow for this compound Synthesis.

Biological Activity and Potential Applications

This compound has demonstrated cytotoxic effects on cancer cells, suggesting its potential use in the treatment of leukemia and Hodgkin's lymphoma.[4] The broader class of benzaldehyde derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, insecticidal, antioxidant, and anti-inflammatory properties.[7][8]

Benzaldehyde itself is considered an environmentally safe compound due to its biodegradability and is widely used as an antimicrobial and fungicide.[7] Studies have shown that benzaldehyde can act as an insecticidal, antimicrobial, and antioxidant agent.[8][9] Furthermore, it has been observed to modulate the activity of certain antibiotics, potentially offering a strategy to combat antibiotic resistance.[10]

Proposed Mechanism of Action

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the mechanism of action for benzaldehyde and its derivatives has been investigated. One proposed mechanism involves the modulation of bacterial metabolism. For instance, benzaldehyde has been shown to decelerate the tricarboxylic acid (TCA) cycle and inhibit the formation of bacterial flagella, thereby impairing bacterial motility and respiration.[11] This disruption of key metabolic pathways could contribute to its antimicrobial effects. The aldehyde group in such compounds is crucial as it can introduce electron-withdrawing effects, altering the molecule's reactivity and its interactions with biological targets.[12]

Proposed_Mechanism_of_Action cluster_bacterial_processes Intracellular Targets 4_PEB This compound Bacterial_Cell Bacterial Cell 4_PEB->Bacterial_Cell TCA_Cycle TCA Cycle 4_PEB->TCA_Cycle Inhibits Flagella_Formation Flagella Formation 4_PEB->Flagella_Formation Inhibits Metabolism Bacterial Metabolism TCA_Cycle->Metabolism Motility Motility Flagella_Formation->Motility Respiration Respiration Metabolism->Respiration Antimicrobial_Effect Antimicrobial Effect Respiration->Antimicrobial_Effect Motility->Antimicrobial_Effect

Proposed Mechanism of Antimicrobial Action for Benzaldehyde Derivatives.

Conclusion

This compound is a compound of interest for its chemical properties and potential biological applications, particularly in oncology and as an antimicrobial agent. The well-established Sonogashira coupling provides a reliable method for its synthesis. Further research into its specific mechanisms of action and signaling pathways is warranted to fully elucidate its therapeutic potential in drug development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 4-(phenylethynyl)benzaldehyde. The document details the experimental protocols used for data acquisition and presents a thorough analysis of the ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals discussed in the subsequent sections.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehyde and aromatic protons. The data, acquired at 600 MHz in deuterated chloroform (CDCl₃), is summarized in the table below.[1]

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.04Singlet (s)-1HH-15 (CHO)
7.89Doublet (d)8.42HH-2, H-6
7.70Doublet (d)8.22HH-3, H-5
7.61–7.50Multiplet (m)-2HH-10, H-14
7.44–7.35Multiplet (m)-3HH-11, H-12, H-13

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton: A sharp singlet is observed far downfield at δ 10.04 ppm, which is characteristic of an aldehyde proton (H-15) due to the strong deshielding effect of the carbonyl group.[1]

  • Benzaldehyde Ring Protons: The protons on the benzaldehyde ring appear as two distinct doublets. The signal at δ 7.89 ppm corresponds to the ortho protons (H-2, H-6) relative to the aldehyde group.[1] The doublet at δ 7.70 ppm is assigned to the meta protons (H-3, H-5).[1]

  • Phenyl Ring Protons: The protons of the terminal phenyl ring are observed as two multiplets in the range of δ 7.61–7.35 ppm.[1] The multiplet integrating to two protons (δ 7.61–7.50 ppm) is assigned to the ortho protons (H-10, H-14), while the multiplet integrating to three protons (δ 7.44–7.35 ppm) corresponds to the meta and para protons (H-11, H-12, H-13) of the phenyl group.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data, acquired at 151 MHz in CDCl₃, reveals fifteen distinct carbon signals.[1]

Table 2: ¹³C NMR Data for this compound (151 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
192.18, 192.17C15 (C=O)
136.15C4
132.86C10, C14 or C2, C6
132.54C2, C6 or C10, C14
130.36, 130.34C3, C5
129.73C12
129.23C11, C13
123.24C9
94.21C7 or C8 (Alkyne)
89.27C8 or C7 (Alkyne)

Note: Specific assignments for some aromatic carbons may be interchangeable without further 2D NMR analysis.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The signal at δ ~192.2 ppm is unequivocally assigned to the carbonyl carbon (C15) of the aldehyde group.[1]

  • Aromatic Carbons: The aromatic region (δ 123-137 ppm) contains signals for the twelve carbons of the two phenyl rings. The quaternary carbon C4, attached to the aldehyde, is found at δ 136.15 ppm.[1] The signal at δ 123.24 ppm corresponds to the quaternary carbon C9 of the phenyl ring attached to the alkyne.[1]

  • Alkyne Carbons: The two sp-hybridized carbons of the ethynyl linker (C7 and C8) are observed at δ 94.21 and 89.27 ppm, which is the characteristic range for alkyne carbons.[1]

Experimental Protocols

The NMR spectral data presented in this guide were obtained using the following experimental setup:

  • Instrumentation: A 600 MHz NMR spectrometer was used for ¹H NMR, and a 151 MHz frequency was used for ¹³C NMR.[1]

  • Solvent: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).[1]

  • Standard: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak used as a reference.

The general workflow for NMR data acquisition and analysis is illustrated in the diagram below.

G Figure 2: General Workflow for NMR Data Acquisition and Analysis cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Interpretation A Sample Preparation (Dissolve in CDCl3) B Place in NMR Spectrometer A->B C Data Acquisition (RF Pulse & FID Recording) B->C D Fourier Transform (FID -> Spectrum) C->D E Phase & Baseline Correction D->E F Integration & Peak Picking E->F G Chemical Shift Analysis F->G I Structural Assignment G->I H Coupling Constant Analysis H->I

Caption: A conceptual workflow diagram illustrating the key stages of NMR spectroscopy.

This technical guide provides foundational NMR data and analysis for this compound, serving as a critical reference for its identification and use in scientific research.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(phenylethynyl)benzaldehyde. Below, you will find a detailed breakdown of the expected vibrational frequencies, a summary of experimental protocols for sample analysis, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Data Presentation: Infrared Absorption Spectrum

The table below summarizes the expected characteristic infrared absorption peaks for this compound. The predicted wavenumbers are derived from the known absorption ranges for each functional group.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3100 - 3000Medium to WeakC-H StretchAromatic C-H
~2820 and ~2720WeakC-H Stretch (Fermi doublet)Aldehyde C-H
~2220Medium to WeakC≡C StretchAlkyne
~1705 - 1685StrongC=O StretchAromatic Aldehyde
~1600 - 1450Medium to WeakC=C StretchAromatic Ring
~830StrongC-H Out-of-Plane Bend1,4-Disubstituted Benzene

Interpretation of the Spectrum

The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule.

  • Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The peaks in this region are characteristic of the carbon-hydrogen stretching vibrations of the two aromatic rings.

  • Aldehyde C-H Stretch (~2820 and ~2720 cm⁻¹): The presence of two weak bands in this region, known as a Fermi doublet, is a hallmark of the aldehyde functional group.[1]

  • Alkyne C≡C Stretch (~2220 cm⁻¹): A medium to weak, sharp absorption band in this region is indicative of the carbon-carbon triple bond stretch of the ethynyl group. The disubstituted nature of the alkyne results in a weaker signal than a terminal alkyne.

  • Carbonyl C=O Stretch (~1705 - 1685 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of the aromatic aldehyde. Conjugation with the phenyl ring shifts this peak to a slightly lower wavenumber compared to an aliphatic aldehyde.[2]

  • Aromatic C=C Stretch (~1600 - 1450 cm⁻¹): Multiple medium to weak bands in this region arise from the carbon-carbon stretching vibrations within the phenyl rings.

  • C-H Out-of-Plane Bending (~830 cm⁻¹): A strong band in this region is characteristic of the out-of-plane C-H bending vibrations of the 1,4-disubstituted (para) benzene ring.

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several standard sampling techniques. The choice of method depends on the available equipment and the desired sample form.

Thin Solid Film Method

This is often the preferred method for obtaining a quick and reliable spectrum of a solid sample.

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent with good solubility for the compound, such as dichloromethane or acetone.

  • Film Deposition: Apply a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry alkali halide matrix and pressing it into a transparent pellet.

  • Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.

Nujol Mull Method

In this method, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste, which is then pressed between two salt plates.

  • Mull Preparation: Place a few milligrams of this compound in an agate mortar. Add a drop or two of Nujol and grind the mixture to a smooth, uniform paste.

  • Sample Mounting: Transfer a small amount of the mull to the center of a salt plate. Place a second salt plate on top and gently rotate the plates to spread the mull into a thin, even film.

  • Spectral Acquisition: Place the sandwiched salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations), which must be taken into account during interpretation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an IR spectrum analysis and the key structural features of this compound.

IR_Analysis_Workflow Workflow for IR Spectrum Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation cluster_report Reporting prep Prepare Solid Sample (e.g., KBr Pellet, Thin Film) acq Acquire IR Spectrum (FT-IR Spectrometer) prep->acq proc Process Spectrum (Baseline Correction, Peak Picking) acq->proc interp Interpret Spectrum (Assign Peaks to Functional Groups) proc->interp report Generate Report (Data Table, Spectrum Plot) interp->report

Caption: A logical workflow for the analysis of an infrared spectrum.

Functional_Groups Key Functional Groups of this compound mol This compound aldehyde Aromatic Aldehyde (~1705-1685 cm⁻¹ C=O stretch) (~2820, ~2720 cm⁻¹ C-H stretch) mol->aldehyde contains alkyne Disubstituted Alkyne (~2220 cm⁻¹ C≡C stretch) mol->alkyne contains phenyl1 Phenyl Ring 1 (1,4-disubstituted) (~830 cm⁻¹ C-H bend) mol->phenyl1 contains phenyl2 Phenyl Ring 2 (monosubstituted) mol->phenyl2 contains

Caption: Key functional groups for IR spectral assignment.

References

GC-MS Characterization of 4-(Phenylethynyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) characterization of 4-(phenylethynyl)benzaldehyde (PEBA), a synthetic aromatic aldehyde with potential applications in medicinal chemistry and materials science.[1] This document outlines detailed experimental protocols for GC-MS analysis, presents expected quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed mass spectral fragmentation pathway. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this compound and its analogues.

Introduction

This compound (CAS No: 57341-98-7) is a bifunctional organic molecule incorporating both a reactive aldehyde group and a rigid phenylethynyl scaffold.[1][2] Its unique structure imparts interesting photophysical properties and makes it a valuable building block in the synthesis of more complex molecules.[1] Accurate and reliable analytical methods are crucial for confirming the identity, purity, and stability of PEBA in various research and development settings. Gas chromatography-mass spectrometry is a powerful technique for this purpose, offering high-resolution separation and definitive structural elucidation through mass fragmentation analysis.

Molecular Properties:

PropertyValueReference
Chemical FormulaC₁₅H₁₀O[1][2]
Molecular Weight206.24 g/mol [1][2]
IUPAC Name4-(2-phenylethynyl)benzaldehyde[2]
Synonyms4-(Phenylacetylenyl)benzaldehyde, 4-Formyldiphenylacetylene

Experimental Protocols for GC-MS Analysis

The following section details a recommended protocol for the GC-MS analysis of this compound. This protocol is a composite of standard methods for the analysis of aromatic aldehydes and alkynes.[3][4][5]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality GC-MS data.

  • Solvent Selection: this compound is soluble in solvents such as acetonitrile and dichloromethane.[1] Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Internal Standard: For quantitative analysis, the use of an internal standard is recommended. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as decane.[6]

Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Gas Chromatograph (GC) Conditions:

ParameterRecommended Setting
Instrument Agilent HP-7890 or similar
Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, flow rate 1.0-1.3 mL/min
Inlet Temperature 280-300 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 5-15 min.[5]

Mass Spectrometer (MS) Conditions:

ParameterRecommended Setting
Instrument Agilent HP-5975 or similar quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)[7]
Electron Energy 70 eV[4][7]
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Mass Range m/z 40-350
Scan Mode Full Scan

Data Presentation and Interpretation

Expected Gas Chromatography Results

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the exact instrumental setup but can be used for qualitative identification when compared against a known standard.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern is dictated by the presence of the benzaldehyde and phenylethynyl moieties.

Table of Predicted Mass Fragments:

m/zProposed Fragment IonFormulaDescription
206[M]⁺[C₁₅H₁₀O]⁺Molecular Ion
205[M-H]⁺[C₁₅H₉O]⁺Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes.[8][9]
178[M-CO]⁺[C₁₄H₁₀]⁺Loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion, characteristic of benzaldehydes.[8]
177[M-CHO]⁺[C₁₄H₉]⁺Loss of the formyl radical (CHO).
152[C₁₂H₈]⁺[C₁₂H₈]⁺Further fragmentation, potentially loss of C₂H₂ (acetylene) from the [M-CO]⁺ ion.
102[C₈H₆]⁺[C₈H₆]⁺Phenylacetylene cation, resulting from cleavage of the bond between the two aromatic rings.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.[8]
51[C₄H₃]⁺[C₄H₃]⁺Fragmentation of the phenyl ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS characterization of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Volatile Solvent A->B C Dilution to Working Concentration B->C D Injection into GC C->D E Chromatographic Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Data Acquisition G->H I Spectral Interpretation H->I J Reporting I->J

Caption: GC-MS Experimental Workflow for this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 206 M_minus_H [M-H]⁺ m/z 205 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z 177 M->M_minus_CHO - CHO˙ M_minus_CO [M-CO]⁺˙ m/z 178 M_minus_H->M_minus_CO - CO C6H5 [C₆H₅]⁺ m/z 77 M_minus_CHO->C6H5 - C₈H₄

References

Key literature references for 4-(Phenylethynyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(Phenylethynyl)benzaldehyde

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in the synthesis of a variety of organic molecules. Its rigid, linear structure and reactive aldehyde group make it a versatile intermediate for creating complex molecular architectures. The most prevalent and efficient method for its synthesis is the Sonogashira cross-coupling reaction.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, this reaction typically involves the coupling of phenylacetylene with a 4-halobenzaldehyde, catalyzed by a palladium complex. A copper(I) co-catalyst is often employed, though copper-free methods have also been developed.

The general reaction scheme is as follows:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Product 4-halobenzaldehyde 4-Halobenzaldehyde (X = I, Br, Cl) product This compound 4-halobenzaldehyde->product phenylacetylene Phenylacetylene phenylacetylene->product catalyst Catalyst System - Pd catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) co-catalyst (optional) - Base (e.g., NEt₃, K₂CO₃) - Solvent (e.g., THF, DMA) catalyst->product Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Reaction Sonogashira Coupling (Heating, Stirring) Reaction_Setup->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., with MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Phenylethynyl)benzaldehyde, a versatile aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging applications, particularly in oncology.

Chemical Identity and Synonyms

This compound is an organic compound featuring a benzaldehyde moiety linked to a phenyl group through an acetylene unit. This structure imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. It is also known by several synonyms, the most common of which is 4-Formyldiphenylacetylene.

Confirmed Synonyms:

  • 4-Formyldiphenylacetylene[1]

  • 4-(2-Phenyleth-1-ynyl)benzaldehyde[1]

  • 4-(Phenylacetylenyl)benzaldehyde[1]

  • p-(Phenylethynyl)benzaldehyde

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and use in various experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₁₀O[2][3]
Molecular Weight 206.24 g/mol [2][3]
CAS Number 57341-98-7[2][3]
Appearance Yellowish-brown to light yellow solid[4][5]
Melting Point 95.5-102 °C[6][7]
Solubility Soluble in acetonitrile[3]
Storage Store at room temperature, under inert gas (e.g., Argon)[1][3]

Spectroscopic Data:

SpectrumKey Peaks/Shifts (δ in ppm, J in Hz)SolventReference
¹H NMR 10.04 (s, 1H), 7.89 (d, J=8.4, 2H), 7.70 (d, J=8.2, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H)CDCl₃[4]
¹³C NMR 192.18, 136.15, 132.86, 132.54, 130.36, 129.73, 129.23, 123.24, 94.21, 89.27CDCl₃[4]

Synthesis and Experimental Protocols

The most prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 4-halobenzaldehyde). Below are detailed experimental protocols based on published literature.

Copper-Free Sonogashira Cross-Coupling

This protocol outlines a copper-free Sonogashira coupling, which can simplify product purification by avoiding the formation of copper acetylide side products.

Reactants and Reagents:

  • 4-Chlorobenzaldehyde (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃ or an amine base like Et₃N)

  • Solvent (e.g., THF, DMA)

Experimental Procedure:

  • To a sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add 4-chlorobenzaldehyde (0.5 mmol), phenylacetylene (0.6 mmol), and the solvent (e.g., 1 mL of THF).

  • Seal the tube and heat the reaction mixture to 60-90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel.[4]

  • Stationary Phase: Silica gel

  • Eluent: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 94:6 v/v), is typically effective.[5] The polarity can be adjusted based on TLC analysis.

Sonogashira Coupling in a Continuous-Flow System

For larger scale synthesis, a continuous-flow setup can be advantageous.

Reactants and Reagents:

  • 4-Iodobenzaldehyde (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • Supported Palladium catalyst (e.g., Pd on alumina)

  • Copper(I) oxide (Cu₂O) on alumina (as a co-catalyst)

  • Solvent: A mixture of THF and DMA (e.g., 9:1 v/v)

Experimental Procedure:

  • Dissolve 4-iodobenzaldehyde (0.5 mmol) and phenylacetylene (0.6 mmol) in the solvent mixture (10 mL).

  • Pack a flow reactor cartridge with the supported Pd catalyst and Cu₂O on alumina.

  • Pass the solution of reactants through the heated (e.g., 80 °C) catalyst cartridge at a controlled flow rate (e.g., 0.1 mL/min).

  • Collect the eluate from the reactor.

  • To the collected eluate, add water and extract the product with an organic solvent like hexane.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude product, which can then be purified by column chromatography as described above.[6]

Applications in Drug Development and Cancer Research

While research on this compound itself is ongoing, the broader class of benzaldehydes has demonstrated significant potential in oncology. The presence of the phenylethynyl group can modulate the lipophilicity and electronic properties of the benzaldehyde core, potentially enhancing its biological activity and pharmacokinetic profile.

Cytotoxic and Anti-proliferative Effects

This compound has been reported to exhibit cytotoxic effects against various cancer cells, including those implicated in leukemia and Hodgkin's lymphoma.[3] The aldehyde functional group is a key pharmacophore that can react with biological nucleophiles, such as amino acid residues in proteins, leading to cellular dysfunction and apoptosis.

Potential Mechanisms of Action

Studies on benzaldehyde and its derivatives have elucidated several potential mechanisms for their anticancer activity. These mechanisms are likely relevant to this compound and provide a foundation for further investigation.

  • Induction of Apoptosis and Autophagy: Benzaldehyde can induce programmed cell death (apoptosis) and autophagy in cancer cells.[8][9] Autophagy, or "self-eating," is a catabolic process that can either promote cell survival or lead to cell death, depending on the cellular context. In some cancer cells, benzaldehyde appears to push the autophagic process towards a cell death pathway.

  • Overcoming Treatment Resistance: A significant challenge in cancer therapy is the development of drug resistance. Benzaldehyde has been shown to inhibit the growth of cancer cells that have become resistant to standard therapies like osimertinib or radiation.[10] This suggests that compounds like this compound could be developed as adjuvants to overcome resistance mechanisms.

  • Modulation of Signaling Pathways: Benzaldehyde can interfere with key signaling pathways that are often dysregulated in cancer. One proposed mechanism involves the inhibition of the interaction between the 14-3-3ζ protein and phosphorylated histone H3 at serine 28 (H3S28ph).[10] This interaction is implicated in treatment resistance and the regulation of genes involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. By disrupting this interaction, benzaldehyde can suppress the metastatic potential of cancer cells.[10] Additionally, benzaldehyde has been observed to inhibit downstream targets of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[11]

Below is a diagram illustrating the potential signaling pathways affected by benzaldehyde derivatives.

G cluster_membrane cluster_cytoplasm cluster_nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor mTOR mTOR Pathway receptor->mTOR fourEBP1 4EBP1 mTOR->fourEBP1 p70S6K p70S6K mTOR->p70S6K protein_synthesis Protein Synthesis (Cell Growth) fourEBP1->protein_synthesis | p70S6K->protein_synthesis benzaldehyde This compound benzaldehyde->mTOR Inhibition fourteen_three_three 14-3-3ζ benzaldehyde->fourteen_three_three Inhibition of Interaction H3S28ph Histone H3 (pS28) fourteen_three_three->H3S28ph Interaction EMT_genes EMT & Stemness Genes (e.g., E2F2, SRSF1, ID1) H3S28ph->EMT_genes transcription Transcription EMT_genes->transcription metastasis Metastasis & Treatment Resistance transcription->metastasis

Caption: Potential signaling pathways modulated by benzaldehyde derivatives.

Conclusion

This compound and its synonyms are valuable chemical entities with well-defined synthetic routes and a growing body of evidence supporting their potential in drug discovery, particularly in the development of novel anticancer agents. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound and its derivatives. Further exploration of its specific biological activities and mechanisms of action is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and hazard information for 4-(Phenylethynyl)benzaldehyde, a compound of interest in various research and development applications, including its noted cytotoxic effects on cancer cells.[1] The information herein is intended to support laboratory safety protocols and risk assessments.

Chemical and Physical Properties

This compound is a solid aromatic aldehyde with the molecular formula C₁₅H₁₀O. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Weight 206.24 g/mol
Appearance Light yellow to white solid/crystalline powder
Melting Point 98-102 °C
Solubility Soluble in organic solvents such as acetonitrile

(Data sourced from various chemical suppliers and databases.)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, as aggregated from multiple suppliers, is summarized in Table 2. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Information

Toxicity of Structurally Related Compounds

CompoundTestSpeciesRouteValue
BenzaldehydeLD50RatOral1292 - 1430 mg/kg
BenzaldehydeLD50RabbitDermal>1250 - >2000 mg/kg
BenzaldehydeLC50RatInhalation<5 mg/L (4 hours)

(Data for Benzaldehyde sourced from various safety data sheets and toxicological databases.)[2][3][4]

Studies on substituted benzaldehydes indicate that their toxicity can be influenced by the nature and position of substituents on the aromatic ring.[1][5][6] Some benzaldehyde derivatives have been shown to interact with proteins like human serum albumin, which can affect their toxicological profile.[7] Furthermore, certain benzaldehydes have demonstrated cytotoxic and apoptotic effects in various cell lines.[8]

Experimental Protocols

Given the hazardous nature and potential cytotoxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound, particularly in its powdered form.

  • Gloves: Double gloving with nitrile gloves is recommended. Gloves should be changed regularly and immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A long-sleeved, buttoned lab coat is required.

  • Respiratory Protection: When handling the powder outside of a containment system (e.g., weighing), a NIOSH-approved respirator for particulates is essential to prevent inhalation.

  • Footwear: Closed-toe shoes are mandatory.

Safe Handling and Storage
  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: To avoid generating dust, weigh the compound in a fume hood on a disposable weigh paper.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Small Spills (<5g):

  • Evacuate the immediate area and restrict access.

  • Don appropriate PPE as described in section 4.1.

  • Gently cover the spill with a damp absorbent material to avoid raising dust.

  • Carefully scoop the material into a labeled, sealable waste container.

  • Clean the spill area with a detergent solution, followed by a rinse with water.

  • Place all contaminated materials, including PPE, into a designated hazardous waste container.

Large Spills (>5g):

  • Evacuate the laboratory and alert others.

  • Contact the institution's emergency response team.

  • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

  • Follow the institution's established procedures for large chemical spills.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Potential Mechanism of Action and Biological Pathways

While the specific molecular mechanisms of this compound are not fully elucidated, research on its parent compound, benzaldehyde, suggests potential biological activities. For instance, benzaldehyde has been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway in certain cell types.[9][10][11] This pathway is crucial in cell growth, differentiation, and homeostasis. The interaction of benzaldehyde with this pathway provides a plausible, though not confirmed, avenue for investigating the biological effects of its derivatives.

sonic_hedgehog_pathway cluster_cytoplasm Cytoplasm Benzaldehyde Benzaldehyde PTCH1 Patched-1 (PTCH1) Receptor Benzaldehyde->PTCH1 SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI Autophagy_Induction Autophagy Induction GLI->Autophagy_Induction Activation cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial dilutions to desired concentrations Compound_Prep->Serial_Dilution Cell_Culture Culture selected cancer cell lines Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding Incubation Treat cells and incubate for defined time points Serial_Dilution->Incubation Cell_Seeding->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, AlamarBlue) Incubation->Viability_Assay Apoptosis_Assay Conduct apoptosis assay (e.g., TUNEL, Annexin V) Incubation->Apoptosis_Assay Data_Acquisition Acquire data using plate reader or microscope Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values Data_Acquisition->IC50_Calculation Statistical_Analysis Perform statistical analysis IC50_Calculation->Statistical_Analysis

References

Methodological & Application

Synthesis of 4-(Phenylethynyl)benzaldehyde via Sonogashira Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(phenylethynyl)benzaldehyde, a valuable building block in pharmaceutical and materials science, via the Sonogashira cross-coupling reaction. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is widely employed in the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Application Notes

The synthesis of this compound is typically achieved through the palladium- and copper-catalyzed cross-coupling of an aryl halide (commonly 4-iodobenzaldehyde or 4-bromobenzaldehyde) with phenylacetylene. The reaction proceeds via a catalytic cycle involving both palladium and copper.[4] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate.[3][4]

Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in pharmaceutical synthesis where minimizing copper contamination is crucial.[5] These methods often employ specific ligands to facilitate the reaction in the absence of a copper co-catalyst.[1] The choice of catalyst, base, solvent, and temperature can significantly impact the reaction yield and purity of the final product.

Data Presentation

The following table summarizes various reported conditions for the synthesis of this compound and analogous compounds via Sonogashira coupling, providing a comparative overview of different methodologies.

Aryl HalideAlkyneCatalyst(s)BaseSolventTemperature (°C)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu2O on alumina-THF-DMA (9:1)75<2% (batch)[6]
4-IodotoluenePhenylacetyleneMixed catalyst (Escat™ 1241) : Cu2O on alumina-DMA80-[6]
4-Iodobenzaldehyde3-EthynylpyridinePd(OAc)2, [DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp-[5][7]
4-ChlorobenzaldehydePhenylacetylenePd catalyst-Aqueous K-EL--[8]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (P2)TMPDMSORoom Tempup to 97[5]
2,3-dichloroquinoxaline derivativePhenylacetylene10% Pd/CK2CO3H2O7082[9][10]

Experimental Protocols

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method adapted from established procedures for the Sonogashira coupling of aryl halides with terminal alkynes.[4]

Materials:

  • 4-Iodobenzaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzaldehyde (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq), and the copper(I) iodide co-catalyst (0.05 - 0.1 eq).

  • Dissolve the solids in an anhydrous solvent such as THF or DMF.

  • Add the base, triethylamine or diisopropylamine (2.0 - 3.0 eq), to the reaction mixture.

  • Finally, add phenylacetylene (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-70 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on modern methods that avoid the use of a copper co-catalyst.[5]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylacetylene

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)

  • A suitable base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Potassium Carbonate)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or water)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-bromobenzaldehyde (1.0 eq) and the palladium precatalyst (0.01 - 0.05 eq) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., DMSO).

  • Add the base (e.g., TMP, 2.0 eq).

  • Add phenylacetylene (1.2 - 1.5 eq) to the mixture.

  • Stir the reaction at room temperature or gentle heating as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Product Ar-Pd(II)L₂-C≡CR' Transmetal->PdII_Product CuX Cu(I)X Transmetal->CuX RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Deprotonation Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Acetylide to Palladium ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Aryl Halide, Pd Catalyst, CuI (if applicable), and Solvent start->reagents 1 base Add Base reagents->base 2 alkyne Add Terminal Alkyne base->alkyne 3 reaction Stir at Appropriate Temperature (Monitor by TLC/GC-MS) alkyne->reaction 4 workup Reaction Workup: - Dilute with Organic Solvent - Filter through Celite reaction->workup 5 extraction Liquid-Liquid Extraction: - Wash with aq. NH4Cl & Brine workup->extraction 6 drying Dry Organic Layer (e.g., Na2SO4) extraction->drying 7 concentration Concentrate under Reduced Pressure drying->concentration 8 purification Purify by Column Chromatography concentration->purification 9 product Final Product: This compound purification->product 10

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Sonogashira Reaction with 4-Halobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

This document provides a detailed experimental protocol for the Sonogashira reaction using 4-halobenzaldehydes (where the halogen is iodine, bromine, or chlorine) as substrates. 4-(Alkynyl)benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The reactivity of the 4-halobenzaldehyde substrate in the Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl.[3] This difference in reactivity necessitates adjustments to the reaction conditions to achieve optimal results for each substrate.

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species. Concurrently, a copper acetylide is formed from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)(L)₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlkyne Ar-Pd(II)(L)₂-C≡CR Transmetalation->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide - HB⁺X⁻ CuAcetylide->Transmetalation to Pd Cycle

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Sonogashira coupling reaction with 4-halobenzaldehydes.

Experimental_Workflow arrow arrow start Start setup Reaction Setup: - Flame-dry Schlenk flask - Add 4-halobenzaldehyde, Pd catalyst, CuI - Evacuate and backfill with inert gas start->setup reagents Reagent Addition: - Add degassed solvent and base - Add terminal alkyne setup->reagents reaction Reaction: - Stir at specified temperature - Monitor by TLC or GC-MS reagents->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Filter through Celite reaction->workup extraction Extraction & Washing: - Wash with sat. aq. NH₄Cl (if CuI used) - Wash with brine workup->extraction purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography extraction->purification end End Product purification->end

References

Copper-Free Sonogashira Synthesis of 4-(Phenylethynyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3][4] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2] However, the use of copper can lead to several drawbacks, including the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), and difficulties in removing residual copper from the final products, which is a significant concern in the pharmaceutical industry.[3][5]

To circumvent these issues, considerable research has been directed towards the development of copper-free Sonogashira coupling protocols.[1][5] These methods offer cleaner reaction profiles and simplify product purification. This document provides detailed application notes and protocols for the copper-free synthesis of 4-(phenylethynyl)benzaldehyde, a valuable building block in organic synthesis, from 4-halobenzaldehydes and phenylacetylene.

Comparative Data of Copper-Free Sonogashira Conditions

The following table summarizes various reported copper-free Sonogashira conditions for the synthesis of this compound and analogous compounds. This allows for a direct comparison of different catalytic systems, reaction parameters, and their efficiencies.

Aryl HalidePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-BromobenzaldehydePd(CH₃CN)₂Cl₂ (1.0 mol%)cataCXium A (2.0 mol%)Cs₂CO₃2-MeTHFRoom Temp.N/AGood to Excellent[6]
4-IodobenzaldehydePd(PPh₃)₄N/AAmineN/AN/AN/AN/A[5]
4-Iodotoluene5% Pd on alumina powderN/AN/ADMA80N/A60[7]
Aryl Bromide[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)DTBNpPTMPDMSORoom Temp.2up to 97[3][4]
Aryl Halides (I, Br, Cl)PdCl₂(PPh₃)₂ (3 mol%)PPh₃TBAFSolvent-freeN/AN/AModerate to Excellent[8]
Aryl Iodides/BromidesPd(OAc)₂ or Pd₂(dba)₂NoneBu₄NOAcDMFRoom Temp.N/AGood to Excellent[9]

Experimental Protocols

Protocol 1: Room-Temperature Synthesis using Pd(CH₃CN)₂Cl₂ and cataCXium A

This protocol is adapted from a method reported for the synthesis of substituted alkynes under copper-free and amine-free conditions at room temperature.[6]

Materials:

  • p-Bromobenzaldehyde

  • Phenylacetylene

  • Pd(CH₃CN)₂Cl₂

  • cataCXium A (Di(1-adamantyl)-n-butylphosphine)

  • Cesium Carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add p-bromobenzaldehyde (1 equivalent), cesium carbonate (1.5 equivalents), Pd(CH₃CN)₂Cl₂ (0.01 equivalents, 1.0 mol%), and cataCXium A (0.02 equivalents, 2.0 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 2-MeTHF via syringe.

  • Add phenylacetylene (1.5 equivalents per halide) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Room-Temperature Synthesis using an Air-Stable Palladium Precatalyst

This protocol utilizes a commercially available, air-stable palladium precatalyst for a reliable and facile copper-free Sonogashira coupling.[3][4]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylacetylene

  • [DTBNpP]Pd(crotyl)Cl (P2) (DTBNpP = di-tert-butylneopentylphosphine)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 4-bromobenzaldehyde (1 equivalent) and the palladium precatalyst P2 (0.025 equivalents, 2.5 mol%).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous DMSO via syringe.

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (2 equivalents) via syringe.

  • Finally, add phenylacetylene (1.6 equivalents) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the copper-free Sonogashira synthesis of this compound.

G A Reactant Preparation (Aryl Halide, Phenylacetylene) B Inert Atmosphere Setup (Schlenk Flask, Argon) A->B C Addition of Catalyst, Ligand, and Base B->C D Solvent and Reagent Addition C->D E Reaction at Specified Temperature D->E F Reaction Monitoring (TLC, GC-MS) E->F G Workup (Quenching, Extraction) F->G Upon Completion H Purification (Column Chromatography) G->H I Product Characterization H->I G A Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(X)L_n A->C Ar-X D Alkyne Coordination & Deprotonation E Ar-Pd(II)(C≡CR)L_n C->E E->A F Reductive Elimination G Ar-C≡CR F->G H R-C≡CH + Base I [R-C≡C]⁻ H->I I->E

References

Application Note: Purification of 4-(Phenylethynyl)benzaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Phenylethynyl)benzaldehyde is a bifunctional organic compound featuring both an aldehyde and a diphenylacetylene moiety. This structure makes it a valuable building block in the synthesis of more complex molecules, including conjugated polymers, fluorescent probes, and pharmacologically active compounds.[1] Following its synthesis, typically via Sonogashira cross-coupling or similar reactions, the crude product often contains unreacted starting materials, catalysts, and by-products.[2] Flash column chromatography is a rapid and efficient purification technique used to isolate the desired this compound from these impurities.[3][4][5] This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel.

Principle of the Method

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture.[6] By applying positive pressure, the solvent is forced through the column at a much faster rate than in traditional gravity chromatography, significantly reducing purification time.[6][7] The separation is based on the differential adsorption and desorption of the compounds onto the polar silica gel. Non-polar compounds have a weaker interaction with the stationary phase and elute faster, while more polar compounds are retained longer.[5] For this compound, a relatively non-polar compound, a solvent system with low to moderate polarity, such as a hexane/ethyl acetate mixture, is typically employed.[2][8][9]

Experimental Data Summary

The following table summarizes typical parameters for the flash column chromatography purification of this compound as derived from various synthetic procedures.

ParameterDescriptionValue / RangeSource(s)
Stationary Phase Adsorbent material used in the column.Silica Gel (200-400 mesh or equivalent)[2][7]
Mobile Phase (Eluent) Solvent or mixture of solvents used to move the sample through the column.Hexanes, Hexane/Ethyl Acetate (40:1 to 10:1), Chloroform[2][8][10]
Typical Rf Value Retention factor of the desired compound on TLC for optimal separation.~0.3[11][12]
Sample Loading Method of introducing the crude product onto the column.Wet Loading (dissolved in minimal solvent) or Dry Loading (adsorbed onto silica)[6][11][13]
Elution Mode Manner in which the mobile phase composition is applied.Isocratic (constant solvent composition) or Gradient (increasing polarity)[13][14]
Detection Method Technique used to monitor the fractions as they elute.Thin-Layer Chromatography (TLC) with UV visualization (254 nm)[15]
Purity Achieved Purity of the isolated product.>97%[16]
Experimental Protocol

This protocol details the step-by-step procedure for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica Gel (flash grade, 200-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Air or Nitrogen source with pressure regulator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Preparation of the Mobile Phase (Eluent):

  • Based on preliminary TLC analysis of the crude mixture, prepare an appropriate eluent system. A common starting point is a mixture of hexane and ethyl acetate.

  • For example, a 20:1 hexane:ethyl acetate (v/v) mixture is often effective. Prepare a sufficient volume to pack the column and run the entire separation.

3. Column Packing:

  • Secure the chromatography column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[14]

  • Apply gentle pressure to the top of the column to pack the silica bed firmly and drain the excess solvent until the solvent level is just above the top of the silica.[7] Do not let the column run dry.

4. Sample Loading:

Wet Loading (Preferred Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent like dichloromethane.[11]

  • Carefully add the concentrated sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and apply pressure to push the sample onto the silica gel.

  • Rinse the sample flask with a small amount of eluent and add this to the column, again pushing it onto the silica bed. Repeat this step to ensure all the product is transferred.

  • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]

Dry Loading (for samples poorly soluble in the eluent)

  • Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[13]

  • Carefully add this powder to the top of the packed column.

  • Cover with a layer of sand.

5. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Apply positive pressure (air or nitrogen) to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good guideline).[11]

  • Begin collecting fractions in test tubes or flasks immediately after starting the elution.[11]

  • The separation can be performed isocratically (using the same solvent mixture throughout) or with a solvent gradient (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate).

6. Monitoring the Separation:

  • Periodically analyze the collected fractions using TLC.

  • Spot a small amount from each fraction onto a TLC plate.

  • Elute the TLC plate with the same solvent system used for the column.

  • Visualize the spots under a UV lamp. This compound is UV active.

  • Combine the fractions that contain the pure product.

7. Product Isolation:

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • Further dry the isolated product under high vacuum to remove any residual solvent. The final product should be a yellowish-brown solid.[2]

  • Confirm the purity of the final product using analytical techniques such as NMR spectroscopy.

Visualizations

Experimental Workflow Diagram

G Workflow for Purification of this compound A 1. Eluent Selection (TLC Analysis) B 2. Column Packing (Silica Gel Slurry) A->B Prepare Eluent D 4. Sample Loading onto Column B->D C 3. Sample Preparation (Wet or Dry Loading) C->D Load Sample E 5. Elution (Apply Pressure) D->E F 6. Fraction Collection E->F Collect Eluate G 7. Fraction Analysis (TLC Monitoring) F->G H Impure Fractions (Recycle or Discard) G->H Impurities Detected I Pure Fractions (Combine) G->I Purity Confirmed J 8. Solvent Evaporation (Rotary Evaporator) I->J K Purified this compound J->K

Caption: Flash Chromatography Workflow.

References

Application Notes and Protocols for the Purification of 4-(Phenylethynyl)benzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylethynyl)benzaldehyde is a bifunctional organic molecule featuring both an aldehyde and a diarylalkyne moiety. This structure makes it a valuable building block in the synthesis of complex organic materials, liquid crystals, and pharmaceutical intermediates. The purity of this compound is paramount, as impurities can lead to low yields, undesirable side reactions, and compromised performance in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This application note provides a detailed protocol for the purification of crude this compound to high purity using the recrystallization method.

Physicochemical Properties and Purity

A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. The reported melting point is a critical indicator of purity; a sharp melting range close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

PropertyValueReference
Molecular FormulaC₁₅H₁₀O[2][3]
Molecular Weight206.24 g/mol [2]
AppearanceWhite to light yellow crystalline solid[4]
Melting Point97-102 °C[4][5]
Purity (Commercial)≥97%[3]

Experimental Protocols

1. Principle of Recrystallization

The selection of an appropriate solvent system is the most critical step in recrystallization. An ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at room or sub-ambient temperatures.[6] This differential solubility ensures a high recovery of the purified product upon cooling. Impurities should ideally remain in the solution (mother liquor) at low temperatures or be insoluble in the hot solvent, allowing for their removal by filtration.[1]

2. Small-Scale Solvent Screening

Before committing to a large-scale recrystallization, it is crucial to identify the optimal solvent or solvent mixture through small-scale trials. A mixed-solvent system, typically comprising a "good" solvent in which the compound is soluble and a "bad" anti-solvent in which it is poorly soluble, often provides the best results.

Procedure:

  • Place approximately 20-30 mg of crude this compound into several different test tubes.

  • To each tube, add a potential "good" solvent (e.g., ethyl acetate, acetone, dichloromethane) dropwise at room temperature until the solid dissolves.

  • To the resulting solution, add a miscible "bad" anti-solvent (e.g., hexanes, heptane) dropwise until persistent cloudiness (turbidity) is observed.

  • Gently warm the turbid solutions until they become clear.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath to observe the quantity and quality of the crystals formed.

The following table provides a guide for solvent screening based on common laboratory solvents.

"Good" Solvent (High Polarity)"Bad" Anti-Solvent (Low Polarity)Expected Observation
Ethyl AcetateHexanes / HeptaneGood crystal formation upon cooling is highly probable.
AcetoneWater / HeptanePotential for good crystal formation.
Dichloromethane (DCM)Hexanes / PentaneGood potential, but DCM's volatility requires care.
Ethanol / MethanolWaterA single-solvent system may work; solubility should be low when cold.

3. Detailed Recrystallization Protocol (Ethyl Acetate/Hexanes System)

This protocol describes a standard procedure using a mixed-solvent system of ethyl acetate and hexanes, which is a common and effective choice for compounds of moderate polarity.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stir rod

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethyl acetate required to completely dissolve the solid with gentle heating (approx. 60-70°C) and stirring. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. Prepare for hot filtration to remove the charcoal.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and preheat both with hot solvent. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the clear, hot filtrate, add hexanes dropwise while stirring until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes (or an ice-cold ethyl acetate/hexanes mixture) to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point.

4. Purity Assessment

The purity of the recrystallized product should be compared against the crude material to confirm the effectiveness of the procedure.

Analysis MethodCrude Material (Typical)After Recrystallization (Expected)
Appearance Yellowish-brown powderOff-white to pale yellow crystals
Melting Point Broad range (e.g., 92-98 °C)Sharp range (e.g., 99-101 °C)
Purity by HPLC 90-95%>99%
TLC Primary spot with visible impuritiesSingle, well-defined spot

Workflow Visualization

The following diagram illustrates the logical steps of the recrystallization procedure.

Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound cluster_dissolution Dissolution & Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start 1. Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) decolorize 2. Add Activated Charcoal (Optional, for colored impurities) start->decolorize if needed hot_filter 3. Hot Filtration (Optional, to remove insolubles) get_solution 4. Obtain Clear, Hot Solution start->get_solution if no optional steps decolorize->hot_filter hot_filter->get_solution add_antisolvent 5. Add 'Bad' Anti-Solvent (e.g., Hexanes) to Cloud Point get_solution->add_antisolvent cool_slow 6. Slow Cooling to Room Temp. add_antisolvent->cool_slow cool_ice 7. Cool in Ice Bath cool_slow->cool_ice collect 8. Collect Crystals (Vacuum Filtration) cool_ice->collect wash 9. Wash with Cold Anti-Solvent collect->wash dry 10. Dry Under Vacuum wash->dry analyze 11. Purity Assessment (MP, HPLC, TLC) dry->analyze

References

Application Notes and Protocols: 4-(Phenylethynyl)benzaldehyde as a Precursor for Novel Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of primary amines with aldehydes or ketones.[1][2][3] Their rich coordination chemistry and diverse biological activities have positioned them as privileged scaffolds in medicinal chemistry and materials science.[4][5] Schiff bases are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[6][7][8] The phenylethynyl moiety, a prominent feature in various biologically active molecules and functional materials, introduces rigidity and extended π-conjugation, which can significantly influence the biological and photophysical properties of the resulting Schiff bases.[9]

This document provides detailed application notes and protocols for the use of 4-(Phenylethynyl)benzaldehyde as a precursor for the synthesis of novel Schiff bases. While specific data on Schiff bases derived from this particular aldehyde is not extensively available in the current literature, the protocols and potential applications outlined herein are based on well-established principles of Schiff base chemistry and the known properties of structurally related compounds.

Predicted Biological and Chemical Significance

The incorporation of the 4-(phenylethynyl)phenyl moiety into a Schiff base structure is anticipated to confer unique properties:

  • Extended π-Conjugation: The linear and rigid phenylethynyl group extends the conjugated system of the Schiff base. This structural feature is often associated with enhanced biological activity and interesting photophysical properties, such as fluorescence.[9][10]

  • Enhanced Lipophilicity: The hydrocarbon-rich structure may increase the lipophilicity of the resulting Schiff bases, potentially improving their ability to cross cellular membranes and interact with intracellular targets.

  • Potential for Bioorthogonal Chemistry: The terminal alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation of these Schiff bases to other molecules like fluorescent probes, targeting ligands, or polymers.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.[3][11]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol or Methanol[1][6][12]

  • Glacial Acetic Acid (catalyst)[11]

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve 1 to 1.1 equivalents of the desired primary amine in absolute ethanol.[12]

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11]

  • Attach a condenser to the flask and reflux the mixture for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the Schiff base.[11]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator or under vacuum.

Diagram of the General Synthesis Workflow:

G General Synthesis of Schiff Bases cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound in Ethanol Mix Mix Reactants Aldehyde->Mix Amine Primary Amine in Ethanol Amine->Mix Catalyst Add Glacial Acetic Acid Mix->Catalyst Reflux Reflux (2-5h) Catalyst->Reflux Cool Cool to Precipitate Reflux->Cool Filter Filter and Wash Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Recrystallize->Dry Product Pure Schiff Base Product Dry->Product

Caption: Workflow for the synthesis of Schiff bases.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.[1][13][14][15]

Table 1: General Characterization Data for Aromatic Schiff Bases

Technique Parameter Expected Observation for this compound Schiff Bases
FT-IR Vibrational Frequency (cm⁻¹)Appearance of a strong C=N (azomethine) stretching band around 1614-1630 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde and the N-H bending vibrations of the primary amine.[16]
¹H-NMR Chemical Shift (δ, ppm)A singlet peak for the azomethine proton (-CH=N-) typically appearing in the range of 8.0-8.5 ppm. Signals corresponding to the aromatic and phenylethynyl protons.[1]
¹³C-NMR Chemical Shift (δ, ppm)A signal for the azomethine carbon (-C=N-) in the range of 150-160 ppm.
Mass Spectrometry m/zThe molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.
UV-Vis λmax (nm)Absorption bands in the UV-visible region corresponding to π-π* and n-π* electronic transitions of the conjugated system.[16]
Elemental Analysis % CompositionThe experimental percentages of C, H, and N should be in close agreement with the calculated values.

Potential Applications and Suggested Experiments

While specific biological data for Schiff bases derived from this compound is not yet reported, based on the known activities of similar compounds, the following areas of investigation are proposed.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties.[5][17] The extended π-system and increased lipophilicity of Schiff bases from this compound may enhance their antimicrobial efficacy.

Suggested Experiment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with a known antibiotic) and negative (microorganism in broth only) controls.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Diagram of the Antimicrobial Screening Workflow:

G Antimicrobial Screening Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis Stock Prepare Stock Solution of Schiff Base Dilutions Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate with Microbial Suspension Dilutions->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate at Appropriate Temperature Controls->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC Result Antimicrobial Activity Data Determine_MIC->Result

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity

Many Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines.[18] The planar structure of these compounds may facilitate intercalation with DNA, a potential mechanism for their anticancer activity.

Suggested Experiment: MTT Assay for Cytotoxicity

  • Culture a relevant cancer cell line (e.g., MCF-7, HeLa, A549) in a 96-well plate until they reach approximately 80% confluency.

  • Treat the cells with various concentrations of the synthesized Schiff base for 24, 48, or 72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • The cell viability can be calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Table 2: Hypothetical Anticancer Activity Data Presentation

Schiff Base Derivative Cell Line IC₅₀ (µM) after 48h
SB-AnilineMCF-7Experimental Value
SB-AnilineHeLaExperimental Value
SB-4-ChloroanilineMCF-7Experimental Value
SB-4-ChloroanilineHeLaExperimental Value
Doxorubicin (Control)MCF-7Reference Value
Doxorubicin (Control)HeLaReference Value
Potential Signaling Pathway Involvement

While the exact mechanisms of action would need to be elucidated experimentally, Schiff bases have been reported to induce apoptosis in cancer cells. A possible signaling pathway that could be investigated is the intrinsic apoptotic pathway.

Diagram of a Potential Apoptotic Signaling Pathway:

G Hypothesized Apoptotic Pathway SB Schiff Base ROS Increased ROS SB->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax Bax Activation Mito_Stress->Bax Bcl2 Bcl-2 Inhibition Mito_Stress->Bcl2 Cyto_c Cytochrome c Release Bax->Cyto_c Bcl2->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothesized intrinsic apoptotic pathway.

Conclusion

This compound is a promising precursor for the synthesis of a novel class of Schiff bases. The protocols and application notes provided here offer a foundational framework for researchers to synthesize, characterize, and evaluate these compounds for their potential biological activities. The unique structural features imparted by the phenylethynyl group warrant further investigation into their efficacy as antimicrobial and anticancer agents, as well as their potential in materials science.

References

Application Notes and Protocols for 4-(Phenylethynyl)benzaldehyde as a Building Block for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(phenylethynyl)benzaldehyde as a versatile monomer for the synthesis of novel conjugated polymers. The unique structure of this building block, featuring a reactive aldehyde group and a rigid phenylethynyl moiety, allows for the creation of polymers with interesting optoelectronic and physical properties. Such materials are promising candidates for applications in organic electronics, sensing, and advanced drug delivery systems.

The protocols outlined below are based on established methods for the synthesis of conjugated polymers from aldehyde monomers and provide a foundation for the development of new materials with tailored functionalities.

Data Presentation

The successful synthesis and characterization of conjugated polymers derived from this compound are crucial for their application. The following table summarizes the expected quantitative data for a representative polymer, poly(4-(phenylethynyl)benzylidene). This data is illustrative and should be confirmed by experimental analysis.

PropertyExpected Value RangeMethod of Analysis
Monomer
Molecular Weight206.24 g/mol Calculation
Melting Point97-101 °CDifferential Scanning Calorimetry (DSC)[1]
Polymer
Number Average Molecular Weight (Mn)8,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)16,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.0 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg)160 - 220 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 380 °C (in N₂)Thermogravimetric Analysis (TGA)
SolubilitySoluble in THF, DMF, DMSOSolubility Tests
UV-Vis Absorption (λmax)350 - 450 nm (in solution)UV-Vis Spectroscopy
Photoluminescence (λem)450 - 550 nm (in solution)Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of Poly(4-(phenylethynyl)benzylidene) via Acid-Catalyzed Polycondensation

This protocol describes a general method for the synthesis of a conjugated polymer from this compound using an acid catalyst.

Materials:

  • This compound (purity >98%)[1]

  • Anhydrous Dichloromethane (DCM)

  • Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Methanol

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas inlet and outlet (e.g., Schlenk line)

  • Syringes for liquid transfer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer Preparation: Ensure that the this compound is pure and dry. If necessary, it can be recrystallized from a suitable solvent and dried under vacuum.

  • Reaction Setup: Assemble the flame-dried, two-necked round-bottom flask with a magnetic stir bar, condenser, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Monomer Dissolution: Under the inert atmosphere, add this compound (e.g., 2.06 g, 10 mmol) to the flask. Add anhydrous DCM (e.g., 20 mL) to dissolve the monomer completely.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add the Lewis acid catalyst (e.g., 0.1-1 mol% relative to the monomer). For instance, add BF₃·OEt₂ (e.g., 12-120 µL) dropwise via syringe.[2]

  • Polymerization: Heat the reaction mixture to reflux (approximately 40°C for DCM) and allow it to stir for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Thin-Layer Chromatography (TLC) by observing the consumption of the monomer.[2]

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring to precipitate the polymer.[2]

  • Isolation: Collect the precipitated polymer by filtration using a Büchner funnel.

  • Washing: Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.[2]

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[2]

Protocol 2: Characterization of the Synthesized Polymer

A thorough characterization of the synthesized polymer is essential to determine its structure, molecular weight, and properties.[3]

1. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Record the FT-IR spectrum of the polymer to confirm the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) from the monomer, and the appearance of characteristic peaks for the polymer backbone.[2]

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the NMR spectra to elucidate the polymer structure.[2]

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC using a suitable solvent (e.g., THF) as the eluent and polystyrene standards for calibration.

3. Thermal Properties Analysis:

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by TGA, typically under a nitrogen atmosphere. Determine the decomposition temperature (Td).

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by DSC.

4. Optical Properties Analysis:

  • UV-Vis Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., THF) and record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax), which provides information about the electronic structure.[4]

  • Fluorescence Spectroscopy: Excite the polymer solution at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem) and photoluminescence quantum yield.

Visualizations

Synthesis_Workflow Monomer This compound (Pure & Dry) Dissolution Dissolve in Anhydrous DCM Monomer->Dissolution Reaction Acid-Catalyzed Polycondensation (BF3.OEt2, Reflux) Dissolution->Reaction Inert Atmosphere Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Isolate by Filtration Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Polymer Purified Conjugated Polymer Drying->Polymer

Caption: Workflow for the synthesis of poly(4-(phenylethynyl)benzylidene).

Polymer_Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Determined Properties Polymer Synthesized Polymer Spectroscopy Spectroscopic Analysis FT-IR NMR (1H, 13C) Polymer->Spectroscopy GPC Molecular Weight GPC (Mn, Mw, PDI) Polymer->GPC Thermal Thermal Properties TGA (Td) DSC (Tg) Polymer->Thermal Optical Optical Properties UV-Vis (λmax) Photoluminescence (λem) Polymer->Optical Structure Structure Confirmation Spectroscopy->Structure MolWeight Molecular Weight GPC->MolWeight Stability Thermal Stability Thermal->Stability Opto Optoelectronic Properties Optical->Opto

Caption: Workflow for the characterization of the synthesized conjugated polymer.

References

Application Notes and Protocols for Multicomponent Reactions Involving 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-(phenylethynyl)benzaldehyde in multicomponent reactions (MCRs) for the synthesis of complex molecular scaffolds relevant to drug discovery and materials science. Detailed experimental protocols for representative MCRs, including the Ugi and Biginelli reactions, are provided to facilitate their application in the laboratory.

Introduction to Multicomponent Reactions with this compound

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, are powerful tools for the efficient construction of diverse and complex molecules.[1] The use of this compound as a building block in these reactions is of particular interest due to the rigid, linear phenylethynyl moiety it introduces into the final product. This structural feature can be exploited to design molecules with specific conformational properties, making them attractive candidates for various applications, including as peptidomimetics, heterocyclic scaffolds for medicinal chemistry, and functional organic materials.[2][3]

The phenylethynyl group can serve as a versatile handle for further chemical modifications, such as click chemistry or metal-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for high-throughput screening.

Key Applications in Drug Discovery and Materials Science

The products derived from multicomponent reactions involving this compound have potential applications in several areas:

  • Drug Discovery: The resulting complex molecules can serve as scaffolds for the development of novel therapeutic agents. For instance, dihydropyrimidinones synthesized via the Biginelli reaction are known to act as calcium channel blockers.[4][5] The Ugi reaction provides access to peptidomimetics, which are crucial in the development of drugs with improved pharmacokinetic properties.[2][6][7]

  • Synthesis of Nitrogen-Containing Heterocycles: MCRs are a highly efficient method for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[8][9]

  • Materials Science: The rigid nature of the phenylethynyl group makes the resulting compounds interesting candidates for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.

Experimental Protocols

The following are detailed protocols for conducting Ugi and Biginelli multicomponent reactions using this compound.

Protocol 1: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide.[10] This reaction is highly valued for its ability to rapidly generate diverse peptide-like structures.[2][7]

Reaction Scheme:

Ugi_Reaction aldehyde This compound plus1 + amine Amine (e.g., Aniline) plus2 + acid Carboxylic Acid (e.g., Acetic Acid) plus3 + isocyanide Isocyanide (e.g., tert-Butyl isocyanide) product α-Acylamino Amide Derivative isocyanide->product

Figure 1: General scheme of the Ugi four-component reaction.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the amine (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired α-acylamino amide.

Quantitative Data (Hypothetical Example):

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Yield (%)
This compound206.251.0-
Aniline93.131.0-
Acetic Acid60.051.0-
tert-Butyl isocyanide83.131.0-
Product 442.56-75-90
Protocol 2: Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce a dihydropyrimidinone or a dihydropyrimidinethione, respectively.[5] These products are of significant interest in medicinal chemistry.[4]

Reaction Scheme:

Biginelli_Reaction aldehyde This compound plus1 + catalyst Catalyst (e.g., HCl) Solvent (e.g., Ethanol) ketoester β-Ketoester (e.g., Ethyl acetoacetate) plus2 + urea Urea or Thiourea product Dihydropyrimidinone/-thione catalyst->product

Figure 2: General scheme of the Biginelli reaction.

Materials:

  • This compound

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea or Thiourea

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone or dihydropyrimidinethione.

Quantitative Data (Hypothetical Example):

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Yield (%)
This compound206.251.0-
Ethyl acetoacetate130.141.0-
Urea60.061.5-
Product (Dihydropyrimidinone) 358.40-60-85

Signaling Pathways and Experimental Workflows

The compounds synthesized through these multicomponent reactions can be screened for their biological activity. For instance, dihydropyrimidinones derived from the Biginelli reaction can be evaluated for their ability to modulate calcium channels, a key signaling pathway in cardiovascular and neurological functions.

Experimental Workflow for Biological Screening:

Biological_Screening_Workflow synthesis Synthesis of Dihydropyrimidinone (Biginelli Reaction) purification Purification and Characterization synthesis->purification screening Primary Screening (e.g., Calcium Flux Assay) purification->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response lead_opt Lead Optimization dose_response->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Figure 3: Workflow for the biological evaluation of synthesized compounds.

This workflow outlines the process from the synthesis of a compound library to the identification and optimization of lead candidates for further preclinical and clinical development.

Note: The provided protocols are general and may require optimization based on the specific substrates and desired products. It is recommended to consult the primary literature for more detailed procedures and characterization data for specific compounds.

References

Application Notes and Protocols for Continuous Flow Sonogashira Coupling: Synthesis of 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the continuous flow synthesis of 4-(phenylethynyl)benzaldehyde via a Sonogashira coupling reaction. The use of a continuous flow setup offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. This protocol details the experimental setup using a packed-bed reactor, optimized reaction conditions, and methods for product isolation and purification. The provided data and protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting aryl alkynes are valuable intermediates in the synthesis of pharmaceuticals, functional materials, and natural products. This compound, in particular, is a useful building block in medicinal chemistry and materials science.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters and enabling the safe use of reactive intermediates. For the Sonogashira coupling, flow chemistry provides a platform for efficient catalyst utilization, rapid reaction optimization, and seamless integration into multi-step synthetic sequences. This application note describes a robust and scalable continuous flow setup for the synthesis of this compound from 4-iodobenzaldehyde and phenylacetylene.

Experimental Workflow

The continuous flow synthesis of this compound involves the preparation of a reactant solution, which is then pumped through a heated packed-bed reactor containing a heterogeneous palladium and copper co-catalyst. The product stream is then collected and subjected to a work-up and purification procedure to isolate the desired product.

experimental_workflow cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Purification A Reactant Solution (4-iodobenzaldehyde, phenylacetylene in THF/DMA) B Syringe Pump A->B Load C Packed-Bed Reactor (Heated Catalyst Cartridge) B->C Pump D Product Collection C->D Elute E Aqueous Work-up (Water, Hexane) D->E F Purification (Column Chromatography) E->F G This compound F->G

Figure 1. Experimental workflow for the continuous synthesis.

Experimental Protocols

Materials and Equipment
  • Reactants: 4-Iodobenzaldehyde, Phenylacetylene

  • Catalyst: 5% Palladium on alumina, 0.1% Copper(I) oxide on alumina

  • Solvent: Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylacetamide (DMA)

  • Flow Chemistry System: ThalesNano X-Cube™ or similar continuous flow reactor

  • Catalyst Cartridge: ThalesNano CatCart™ (or equivalent packed-bed reactor)

  • Pumps: HPLC-grade pumps capable of delivering a precise and stable flow rate

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Preparation of the Catalyst Cartridge

The catalyst bed is prepared by packing a commercially available cartridge with the palladium and copper catalysts.

  • Thoroughly mix 5% Palladium on alumina and 0.1% Copper(I) oxide on alumina in a 17:1 weight ratio.

  • Carefully pack the mixed catalyst powder into an empty CatCart™ or a suitable stainless steel column.

  • Ensure the catalyst bed is packed uniformly to avoid channeling and ensure consistent flow.

General Procedure for Continuous Flow Sonogashira Coupling
  • Reactant Solution Preparation: Dissolve 4-iodobenzaldehyde (0.5 mmol, 116 mg) and phenylacetylene (0.6 mmol, 61.3 mg, 66 µL) in a 9:1 mixture of anhydrous THF and anhydrous DMA (10 mL).

  • System Setup: Install two packed catalyst cartridges in series into the continuous flow reactor. Set the reactor temperature to 80 °C.

  • Reaction Execution: Pump the reactant solution through the heated catalyst cartridges at a flow rate of 0.1 mL/min.

  • Product Collection: Collect the eluent from the reactor outlet.

  • Work-up: To the collected eluent, add water (30 mL) and extract with hexane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ether/acetone 30:1:2) to yield this compound.[1]

Data Presentation

The following tables summarize the reaction conditions and performance for the continuous flow Sonogashira coupling to produce this compound and related compounds.

Table 1: Optimized Reaction Parameters for the Synthesis of this compound [1]

ParameterValue
Aryl Halide 4-Iodobenzaldehyde (0.5 mmol)
Alkyne Phenylacetylene (0.6 mmol)
Catalyst System 5% Pd/Al₂O₃ : 0.1% Cu₂O/Al₂O₃ (17:1 w/w)
Solvent THF:DMA (9:1)
Temperature 80 °C
Flow Rate 0.1 mL/min
Reactor ThalesNano X-Cube™ with 2 x CatCarts™
Isolated Yield 75%

Table 2: Catalyst Screening for Continuous Flow Sonogashira Coupling of 4-Iodoanisole and Phenylacetylene [2]

CatalystSupportConversion (%)Selectivity (%)
10% Pd/CCarbon53Moderate
FibreCat® 1001 (Pd-phosphine complex)Polypropylene fiberHighHigh
PdCl₂(PPh₃)₂ covalently bound to DVBDivinylbenzene resinModerateModerate

Note: This data is for a model reaction and serves to illustrate the performance of different supported catalysts.

Signaling Pathways and Logical Relationships

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The diagram below illustrates the key steps in this process.

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)-C≡CR'(L)₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination (Ar-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x Transmetalation alkyne R'C≡CH alkyne->cu_acetylide Base cu_x->alkyne Coordination

Figure 2. Catalytic cycles of the Sonogashira coupling.

Discussion

The continuous flow synthesis of this compound using a packed-bed reactor offers a highly efficient and scalable method for the production of this valuable building block. The use of a heterogeneous catalyst system simplifies product purification by minimizing metal leaching into the product stream. The optimized conditions presented in this note provide a high yield of the desired product.

Further optimization of the reaction can be explored by varying parameters such as temperature, flow rate, and reactant concentrations. The choice of solvent can also significantly impact the reaction outcome, with solvent mixtures like THF/DMA providing good solubility for both the reactants and the catalyst precursors.[1][3] For less reactive aryl bromides or chlorides, higher temperatures and more active catalyst systems may be required.[4] Copper-free Sonogashira protocols have also been developed and can be adapted to continuous flow to avoid potential issues with copper contamination.

Conclusion

This application note provides a comprehensive protocol for the continuous flow Sonogashira coupling to synthesize this compound. The detailed experimental procedure, data presentation, and workflow diagrams offer a valuable resource for researchers in organic synthesis and drug development. The described method highlights the advantages of flow chemistry in terms of efficiency, safety, and scalability for the production of important chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Phenylethynyl)benzaldehyde, with a focus on improving reaction yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via the Sonogashira coupling reaction.

Q1: My Sonogashira coupling reaction is showing low or no conversion to the desired product. What are the potential causes and solutions?

A1: Low or no conversion in a Sonogashira coupling can stem from several factors related to the reactants, catalyst, and reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) is active. Older or improperly stored catalysts can lose activity. Consider using a freshly opened catalyst or a more robust pre-catalyst. For copper-free Sonogashira reactions, air-stable, monoligated precatalysts can be effective.[1][2]

  • Copper Co-catalyst Issues (if applicable): In traditional Sonogashira reactions, the copper(I) co-catalyst (e.g., CuI) is crucial. Ensure it is of high purity and handled under an inert atmosphere to prevent oxidation to inactive copper(II) species.

  • Improper Base Selection: The choice of base is critical for the deprotonation of the terminal alkyne. Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. The base should be anhydrous and used in sufficient excess. In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[3]

  • Solvent Purity and Degassing: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive starting materials may require heating.[4] Conversely, higher temperatures can sometimes lead to side reactions and catalyst decomposition. Optimization of the reaction temperature is often necessary.

  • Purity of Starting Materials: Ensure that the 4-halobenzaldehyde (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) and phenylacetylene are pure. Impurities can interfere with the catalytic cycle.

Q2: I am observing significant formation of homocoupled alkyne (Glaser coupling) byproducts. How can I minimize this?

A2: The formation of 1,4-diphenylbuta-1,3-diyne (the homocoupled product of phenylacetylene) is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.

  • Strictly Anaerobic Conditions: The most effective way to minimize Glaser coupling is to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. Various palladium catalysts and ligands have been developed that facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.[5][6]

  • Controlled Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: The purification of this compound is proving difficult. What are the recommended procedures?

A3: Purification is typically achieved through column chromatography.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.

  • Eluent System: A mixture of non-polar and moderately polar solvents is generally effective. Common eluent systems include hexane/ethyl acetate or dichloromethane/pentane. The polarity of the eluent should be optimized based on TLC analysis to ensure good separation of the product from starting materials and byproducts. For instance, one procedure uses a 1.2:1 mixture of ethyl acetate:hexanes.[4]

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) in the presence of a palladium catalyst and, in many cases, a copper(I) co-catalyst and a base.

Q2: Which aryl halide is better to use: 4-iodobenzaldehyde or 4-bromobenzaldehyde?

A2: 4-Iodobenzaldehyde is generally more reactive than 4-bromobenzaldehyde in Sonogashira couplings, often leading to higher yields and milder reaction conditions. However, 4-bromobenzaldehyde can also be used, sometimes requiring more forcing conditions (e.g., higher temperatures or more active catalysts). The choice may also depend on the cost and availability of the starting materials.

Q3: Can 4-chlorobenzaldehyde be used for this synthesis?

A3: While possible, using 4-chlorobenzaldehyde is more challenging due to the lower reactivity of the C-Cl bond. This typically requires specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands, to achieve reasonable yields.[8]

Q4: What are typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the specific reaction conditions and the scale of the reaction. Reported yields in the literature for the Sonogashira coupling to form this compound range from moderate to excellent, often in the 75-95% range under optimized conditions.[8][9]

Optimized Reaction Parameters

The following table summarizes optimized conditions for the Sonogashira coupling to afford this compound and related structures, based on literature data.

ParameterConditionReactantsYieldReference
Catalyst System Pd(OAc)₂ / DABCOAryl halides, Terminal alkynesModerate to Excellent[6]
Catalyst System [DTBNpP]Pd(crotyl)Cl (copper-free)4-halobenzaldehydes, Phenylacetylene88%[1][2]
Solvent DMSOAryl bromides, Aryl/Alkyl acetylenesExcellent[1]
Base Triethylamine4-iodobenzaldehyde, 4-ethynylbenzaldehydeGood[10]
Temperature Room TemperatureAryl halides, Terminal alkynesHigh[1][2]
Temperature 50 °CAryl halides, Terminal alkynesNear Quantitative[11]

Experimental Protocols

General Procedure for Sonogashira Coupling (Copper-Free)

This protocol is adapted from methodologies employing air-stable palladium precatalysts.[1][2]

  • To an oven-dried vial equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a suitable base (e.g., triethylamine, 2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., DMSO) via syringe.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine 4-Iodobenzaldehyde, Catalyst, and Base in Vial add_solvent Add Anhydrous, Degassed Solvent prep_reactants->add_solvent add_alkyne Add Phenylacetylene add_solvent->add_alkyne stir Stir at Room Temperature under Inert Atmosphere add_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water & Extract monitor->quench dry Dry and Concentrate Organic Layers quench->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

sonogashira_cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_aryl->pd_alkynyl Transmetalation (from Cu-C≡CR) pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_alkynyl Cu-C≡CR cu_x Cu-X h_alkyne H-C≡CR h_alkyne->cu_alkynyl CuX, Base base Base h_base H-Base⁺X⁻

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Technical Support Center: Sonogashira Coupling Reactions for Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving aryl bromides.

Troubleshooting Guides

Guide 1: Low or No Conversion of Aryl Bromide

Issue: The reaction shows minimal or no consumption of the aryl bromide starting material, resulting in low to no product yield.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: Aryl bromides are less reactive than their iodide counterparts and often require thermal energy to facilitate the rate-limiting oxidative addition step.[1][2][3]

    • Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating to 60-100 °C.[1][4]

  • Catalyst Deactivation: The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1][5] This can be triggered by impurities in reagents or solvents.

    • Solution: Use fresh, high-purity reagents and anhydrous, degassed solvents. Some anecdotal evidence suggests that THF may promote palladium black formation.[1][5]

  • Inappropriate Ligand Choice: The phosphine ligand is crucial for activating the palladium catalyst and facilitating the oxidative addition of the aryl bromide.[1]

    • Solution: For challenging aryl bromides, especially those that are electron-rich or sterically hindered, employ bulky and electron-rich phosphine ligands.[1][6][7] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, and SPhos.[1][8]

  • Poor Quality of Reagents: Impurities in the solvent, base, or starting materials can poison the catalyst.[1][3]

    • Solution: Ensure all reagents are of high purity. Solvents and amine bases should be dry and free of oxygen.[1][9] Consider distilling the amine base before use.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion of Aryl Bromide check_temp Is the reaction temperature sufficient? start->check_temp increase_temp Increase temperature (e.g., 60-100 °C) check_temp->increase_temp No check_catalyst Is there evidence of catalyst deactivation (Pd black)? check_temp->check_catalyst Yes increase_temp->check_catalyst use_fresh_reagents Use high-purity, anhydrous, and degassed reagents/solvents check_catalyst->use_fresh_reagents Yes check_ligand Is the phosphine ligand appropriate? check_catalyst->check_ligand No use_fresh_reagents->check_ligand use_bulky_ligand Switch to a bulky, electron-rich ligand (e.g., P(t-Bu)3, XPhos) check_ligand->use_bulky_ligand No check_reagent_quality Are all reagents of high purity? check_ligand->check_reagent_quality Yes use_bulky_ligand->check_reagent_quality purify_reagents Purify starting materials, distill amine base check_reagent_quality->purify_reagents No success Improved Conversion check_reagent_quality->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low or no aryl bromide conversion.

Guide 2: Excessive Alkyne Homocoupling (Glaser-Hay Coupling)

Issue: A significant amount of a dimeric alkyne byproduct is observed, which is formed through the oxidative homocoupling of the terminal alkyne.

Primary Cause & Solutions:

  • Copper(I) Co-catalyst in the Presence of Oxygen: The Glaser-Hay coupling is predominantly promoted by the copper(I) co-catalyst.[1]

    • Solution 1: Employ Copper-Free Conditions: The most direct way to prevent this side reaction is to eliminate the copper co-catalyst.[1][8] Several protocols for copper-free Sonogashira couplings of aryl bromides have been developed and are often preferred.[10][11]

    • Solution 2: Rigorous Exclusion of Oxygen: If a copper-catalyzed reaction is necessary, ensure the reaction is performed under strictly anaerobic conditions.[3] This involves thorough degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

    • Solution 3: Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which can disfavor the bimolecular homocoupling reaction.

Logical Relationship for Minimizing Glaser Coupling

glaser_coupling start Excessive Alkyne Homocoupling cause Primary Cause: Copper(I) and Oxygen start->cause solution1 Employ Copper-Free Conditions cause->solution1 solution2 Rigorous Exclusion of Oxygen cause->solution2 solution3 Slow Alkyne Addition cause->solution3 outcome Minimized Glaser Coupling solution1->outcome solution2->outcome solution3->outcome

Caption: Strategies to minimize alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Sonogashira coupling?

A1: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[3][12] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides typically require heating.[2][3] Aryl chlorides are the least reactive and often necessitate specialized, highly active catalyst systems.[12]

Q2: I'm observing a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst to palladium(0) metal.[1][5] This is often caused by impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high temperatures. To mitigate this, ensure all your reagents and solvents are of high purity and are properly degassed. Some anecdotal reports suggest that THF may be more prone to promoting the formation of palladium black.[5]

Q3: Can I perform a Sonogashira coupling on an aryl bromide without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are not only possible but often advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2][8] These reactions may necessitate specific ligands, such as bulky phosphines, or different reaction conditions to proceed efficiently.[6][8]

Q4: My reaction is very sluggish, even at elevated temperatures. What can I do to improve the rate?

A4: Slow reaction rates with aryl bromides are common due to the challenging oxidative addition step.[1] To improve the rate, consider the following:

  • Optimize the Ligand: As mentioned previously, bulky, electron-rich phosphine ligands can significantly accelerate the reaction.[1][6]

  • Choice of Base and Solvent: The base and solvent system can have a profound impact. For less reactive aryl bromides, stronger bases such as DBU or cesium carbonate may be more effective than triethylamine.[1] Aprotic polar solvents like DMF or NMP can also be beneficial.[1][4]

  • Increase Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst and ligand loading can sometimes improve reaction rates and yields for particularly challenging substrates.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Bromides

ParameterTypical ConditionsOptimized/Alternative ConditionsRationale for Optimization
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄(AllylPdCl)₂, Pd(OAc)₂Pre-catalysts that can be more readily activated.
Ligand PPh₃P(t-Bu)₃, XPhos, SPhos, cataCXium® ABulky, electron-rich ligands promote oxidative addition.[1][6][8]
Copper Source CuINone (Copper-Free)Avoids Glaser-Hay homocoupling.[1][8]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Cesium Carbonate (Cs₂CO₃), DBU, PyrrolidineStronger bases can improve rates for less reactive bromides.[1][11]
Solvent THF, Toluene, DMFWater (with surfactant), NMPGreener alternatives and solvents that can enhance reactivity.[10][11]
Temperature Room Temp. to 80 °C60 - 120 °CAryl bromides often require higher temperatures than iodides.[1][2]

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is adapted from a general method for the copper-free Sonogashira coupling of aryl bromides at room temperature.[8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., (AllylPdCl)₂, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF). To this mixture, add the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., DABCO or cesium carbonate, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Copper-Free Sonogashira Coupling

experimental_workflow setup 1. Setup Schlenk flask under inert atmosphere - Add Pd pre-catalyst and ligand reagents 2. Add degassed solvent, aryl bromide, alkyne, and base setup->reagents reaction 3. Stir at specified temperature - Monitor by TLC or GC-MS reagents->reaction workup 4. Quench reaction and perform aqueous work-up reaction->workup purification 5. Purify by column chromatography workup->purification product Pure Product purification->product

References

How to prevent homocoupling of phenylacetylene in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions

Welcome to the technical support center for Sonogashira reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments, with a specific focus on preventing the common side reaction of phenylacetylene homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is phenylacetylene homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Phenylacetylene homocoupling, also known as Glaser coupling, is an undesired side reaction where two molecules of phenylacetylene react with each other to form 1,4-diphenylbuta-1,3-diyne.[1][2][3] This is problematic as it consumes the phenylacetylene starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of this significant byproduct.[3]

Q2: What are the primary causes of phenylacetylene homocoupling?

A2: The main drivers of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[1][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[1][4] While the copper catalyst is added to enhance the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[2][4] Other factors that can promote homocoupling include high temperatures, a high concentration of phenylacetylene, and a slow rate of the desired cross-coupling reaction.[1]

Q3: How can I completely avoid homocoupling?

A3: The most effective method to completely eliminate Glaser coupling is to employ a copper-free Sonogashira protocol.[2][5][6] Numerous copper-free methods have been developed that successfully prevent this side reaction.[5][7]

Q4: If I need to use a copper-catalyzed system, what are the best practices to minimize homocoupling?

A4: To minimize homocoupling in a copper-catalyzed Sonogashira reaction, you should:

  • Rigorously exclude oxygen: This is critical.[1][4] All solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them.[1][4] The reaction should be set up and run under a positive pressure of an inert atmosphere using Schlenk techniques or in a glovebox.[4]

  • Slowly add the phenylacetylene: Adding the phenylacetylene dropwise or via a syringe pump helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[3][4]

  • Optimize catalyst and reagent loading: Use the minimum effective amount of the copper(I) co-catalyst.[1]

  • Consider your choice of ligand: Bulky and electron-rich phosphine ligands on the palladium catalyst can sometimes favor the desired cross-coupling pathway over homocoupling.[4][8]

Q5: Can the choice of solvent and base impact the extent of homocoupling?

A5: Yes, the solvent and base are crucial components of the reaction system.[4] The base is required to deprotonate the terminal alkyne, and its strength and steric properties can influence reaction rates. The solvent affects the solubility of the reagents and catalysts, which in turn can impact the reaction kinetics. While specific recommendations are often substrate-dependent, common solvents include THF, toluene, and DMF, and common bases include triethylamine and diisopropylamine.[9]

Troubleshooting Guide: Phenylacetylene Homocoupling

Issue: My Sonogashira reaction is producing a significant amount of the 1,4-diphenylbuta-1,3-diyne homocoupling product.

Potential Cause Troubleshooting Steps
Presence of Oxygen - Ensure all solvents and liquid reagents are thoroughly degassed prior to use.[1][4] - Use Schlenk line techniques or a glovebox to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] - Consider using a nitrogen/hydrogen gas mixture to further reduce oxygen levels.[10]
High Copper(I) Catalyst Loading - Reduce the amount of the copper(I) co-catalyst to the minimum effective loading.[1] - Consider switching to a copper-free protocol if the homocoupling remains problematic.[2][5]
High Phenylacetylene Concentration - Add the phenylacetylene to the reaction mixture slowly using a syringe pump or by dropwise addition.[3][4]
Slow Cross-Coupling Reaction - Ensure your palladium catalyst is active.[1] - The reactivity of the aryl/vinyl halide partner can influence the rate; iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] - Optimize the reaction temperature; sometimes a moderate increase can favor the cross-coupling, but excessively high temperatures can promote homocoupling.[1]
Sub-optimal Ligand Choice - If using a phosphine-ligated palladium catalyst, consider screening bulky and electron-rich ligands which may favor the cross-coupling pathway.[4][8]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Copper-Catalyzed Sonogashira Reaction

This protocol emphasizes the rigorous exclusion of oxygen.

1. Glassware and Reagent Preparation:

  • All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).[4]
  • Solvents (e.g., THF, toluene) and amine bases (e.g., triethylamine) must be thoroughly degassed. This can be achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas for a minimum of 30 minutes.[1][4]
  • All solid reagents should be dried in a vacuum oven.[4]

2. Reaction Setup (using Schlenk technique):

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[4]
  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
  • Under a positive flow of inert gas, add the degassed solvent (e.g., 5 mL of THF) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[4]

3. Reaction Execution:

  • Stir the mixture at the desired temperature.
  • Add the phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture over a period of time (e.g., 30-60 minutes) using a syringe.[4]
  • Maintain a positive pressure of the inert gas throughout the reaction.
  • Monitor the reaction progress by TLC or GC-MS.

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.
  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the primary catalyst for homocoupling.

1. Preparation:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[1]

2. Inert Atmosphere:

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.[1]

3. Reagent Addition:

  • Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), and a degassed anhydrous amine base/solvent (e.g., triethylamine, 5 mL).[1]

4. Reaction:

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for 12-24 hours.[1]
  • Monitor the progress of the reaction by TLC or GC-MS.

5. Work-up and Purification:

  • Follow the same work-up and purification procedure as outlined in Protocol 1.

Visualizations

Sonogashira_Troubleshooting start Significant Homocoupling Observed cause1 Check for Oxygen Contamination start->cause1 solution1a Degas Solvents & Reagents Rigorously (Freeze-Pump-Thaw or Inert Gas Sparge) cause1->solution1a Action solution1b Ensure Airtight Setup (Schlenk Line or Glovebox) cause1->solution1b Action cause2 Evaluate Copper(I) Co-catalyst solution1a->cause2 If problem persists solution1b->cause2 If problem persists solution2a Reduce CuI Loading cause2->solution2a Option 1 solution2b Implement Copper-Free Protocol cause2->solution2b Option 2 cause3 Assess Phenylacetylene Concentration solution2a->cause3 If problem persists end_node Homocoupling Minimized solution2b->end_node solution3 Slow Addition of Phenylacetylene (Syringe Pump or Dropwise) cause3->solution3 Action cause4 Investigate Reaction Kinetics solution3->cause4 If problem persists solution4a Optimize Temperature cause4->solution4a Tweak solution4b Consider More Reactive Halide Partner (I > Br > Cl) cause4->solution4b Consider solution4c Screen Different Ligands (Bulky, Electron-Rich) cause4->solution4c Consider solution4a->end_node solution4b->end_node solution4c->end_node

Caption: Troubleshooting workflow for minimizing phenylacetylene homocoupling.

References

Optimizing catalyst loading for 4-(Phenylethynyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Phenylethynyl)benzaldehyde, with a focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 4-iodobenzaldehyde or 4-bromobenzaldehyde) with phenylacetylene. The reaction is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst and an amine base.

Q2: What is a typical starting catalyst loading for the Sonogashira coupling to synthesize this compound?

For the synthesis of this compound via Sonogashira coupling, a typical starting palladium catalyst loading is in the range of 1-5 mol%.[1][2] For initial experiments, 2 mol% of a palladium precursor like PdCl₂(PPh₃)₂ is a reasonable starting point.[3] Highly active pre-catalysts may allow for lower loadings, sometimes as low as 0.1-0.5 mol%.[2][4]

Q3: What are the critical components of a Sonogashira coupling reaction for this synthesis?

The essential components for a successful Sonogashira coupling to produce this compound include:

  • Aryl Halide: 4-iodobenzaldehyde or 4-bromobenzaldehyde are common choices. The reactivity order is I > Br > Cl.[5]

  • Alkyne: Phenylacetylene.

  • Palladium Catalyst: A Pd(0) source is required. This can be added directly, like Pd(PPh₃)₄, or generated in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂.[2]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is frequently used, though copper-free protocols exist.[5]

  • Base: An amine base, such as triethylamine or diisopropylamine, is necessary to deprotonate the alkyne.[5]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are commonly employed.

Q4: Can I perform the Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are possible and can be advantageous.[5] The primary benefit of omitting the copper co-catalyst is the prevention of alkyne homocoupling (Glaser coupling), which is an undesirable side reaction.[5] These reactions may require specific ligands or different reaction conditions to proceed efficiently.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3][5] Use a fresh, high-quality catalyst.
Impure Reagents Impurities in the aryl halide, phenylacetylene, or solvent can poison the catalyst.[6] Purify starting materials if necessary. Ensure the amine base is fresh, as amines can oxidize over time.[3]
Sub-optimal Temperature If the reaction is sluggish, a moderate increase in temperature may be beneficial, especially when using less reactive aryl bromides.[7] However, excessively high temperatures can lead to catalyst decomposition.
Incorrect Aryl Halide Reactivity The reactivity of the aryl halide is critical, with the general trend being I > OTf > Br > Cl.[5] If using an aryl chloride, the reaction may require more forcing conditions, specialized catalysts, or may not be feasible.

Problem 2: Formation of a black precipitate (palladium black) in the reaction mixture.

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Decomposition The formation of palladium black indicates the precipitation of metallic palladium, signifying catalyst deactivation.[5] This can be caused by oxygen in the reaction, high temperatures, or impurities.[5] Improve degassing procedures and ensure an inert atmosphere is maintained. Consider adding a phosphine ligand to stabilize the catalyst.[4]
Solvent Effects Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[8] If this is a persistent issue, consider switching to a different solvent such as DMF or dioxane.

Problem 3: Significant formation of a side product from the homocoupling of phenylacetylene (Glaser coupling).

Potential Cause Troubleshooting Steps & Recommendations
Presence of Oxygen The copper-catalyzed homocoupling of alkynes is often promoted by the presence of oxygen.[5] Rigorous exclusion of air through proper degassing and maintaining an inert atmosphere is crucial.
Copper Co-catalyst The copper(I) co-catalyst is known to facilitate this side reaction.[2] To minimize homocoupling, consider reducing the amount of CuI or switching to a copper-free Sonogashira protocol.[1][5]

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on the Yield of this compound

Entry Pd Catalyst Catalyst Loading (mol%) Co-catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
1PdCl₂(PPh₃)₂5CuI (10)TriethylamineTHF6092
2PdCl₂(PPh₃)₂2CuI (4)TriethylamineTHF6088
3PdCl₂(PPh₃)₂1CuI (2)TriethylamineTHF6085
4PdCl₂(PPh₃)₂0.5CuI (1)TriethylamineTHF6075
5Pd(PPh₃)₄2CuI (4)DiisopropylamineDMF8090
6Pd/C (10%)3NoneK₂CO₃Water7082[9]

Note: The data in this table is illustrative and compiled from typical results found in the literature for Sonogashira reactions. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Sonogashira Coupling

This protocol is a general procedure for the copper-palladium catalyzed coupling of 4-iodobenzaldehyde with phenylacetylene.

Materials:

  • 4-Iodobenzaldehyde (1.0 eq.)

  • Phenylacetylene (1.1 eq.)

  • PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 eq., 4 mol%)

  • Triethylamine (3.0 eq.)

  • Anhydrous, degassed THF

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Degassing: Degas the required volume of THF by subjecting it to three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-iodobenzaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagent Addition: Add the degassed THF via syringe, followed by the degassed triethylamine (3.0 eq.). Stir the mixture for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 eq.) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry Glassware add_reagents Add 4-Iodobenzaldehyde, PdCl₂(PPh₃)₂, CuI prep_glass->add_reagents degas_solvent Degas Solvent (THF) add_solvent_base Add Degassed THF and Triethylamine degas_solvent->add_solvent_base add_reagents->add_solvent_base add_alkyne Add Phenylacetylene add_solvent_base->add_alkyne stir_heat Stir at Desired Temperature add_alkyne->stir_heat monitor Monitor by TLC/GC-MS stir_heat->monitor quench_extract Quench and Extract monitor->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_optimization_logic cluster_high_yield Optimization Path cluster_low_yield Troubleshooting Path start Initial Reaction (e.g., 2 mol% Pd) check_yield Assess Yield and Purity start->check_yield reduce_loading Systematically Reduce Catalyst Loading (e.g., 1%, 0.5%) check_yield->reduce_loading High Yield troubleshoot Troubleshoot Other Parameters (Temp, Base, Solvent, Reagent Purity) check_yield->troubleshoot Low Yield final_yield Optimal Catalyst Loading Achieved reduce_loading->final_yield re_evaluate Re-evaluate with Optimized Conditions troubleshoot->re_evaluate re_evaluate->reduce_loading Improved Yield re_evaluate->troubleshoot Still Low Yield

Caption: Logical workflow for optimizing catalyst loading.

troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is there a black precipitate (Pd black)? start->q1 a1_yes Improve Degassing Maintain Inert Atmosphere Consider Ligand Addition q1->a1_yes Yes q2 Is there significant alkyne homocoupling? q1->q2 No a1_yes->q2 a2_yes Improve Degassing Reduce CuI Loading or Use Copper-Free Conditions q2->a2_yes Yes q3 Have reagent and solvent quality been checked? q2->q3 No a2_yes->q3 a3_no Use Fresh/Purified Reagents Ensure Anhydrous/Degassed Solvents q3->a3_no No final_action Optimize Temperature and Base q3->final_action Yes a3_no->final_action

Caption: Troubleshooting decision tree for low-yield reactions.

References

Effect of solvent and base on Sonogashira reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Sonogashira cross-coupling reactions, with a specific focus on the critical roles of solvent and base selection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction is not working, or the yield is very low. What are the first things I should check?

A1: When encountering low to no product formation, systematically review the following critical parameters:

  • Atmosphere: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser-Hay coupling), a common side reaction, and can also degrade the palladium catalyst.[1][2]

  • Reagent Quality: Use fresh, high-purity reagents. The palladium catalyst, copper(I) co-catalyst, base, and solvent should be of appropriate grade. Older or improperly stored bases (especially amines) can absorb water and carbon dioxide.

  • Catalyst Activity: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient.[3] Consider using a Pd(0) source directly, like Pd(PPh₃)₄. Also, the formation of palladium black indicates catalyst decomposition, which can be caused by high temperatures or incompatible solvents.[3]

  • Solvent and Base Choice: The selection of solvent and base is crucial and substrate-dependent. An inappropriate choice can lead to poor solubility, slow reaction rates, or catalyst deactivation.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay product). How can I minimize this side reaction?

A2: Alkyne homocoupling is a major side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1][2] To minimize it:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solution.

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][4][5] These conditions often require a slightly more specialized palladium catalyst/ligand system and may use a different base.

  • Slow Addition: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help favor the cross-coupling pathway over homocoupling.[6]

  • Amine Choice: Some amine bases can promote the reduction of Pd(II) to Pd(0) via alkyne homocoupling.[3]

Q3: How do I choose the right solvent for my Sonogashira reaction?

A3: The solvent's primary role is to dissolve all reaction components, but it also influences reaction kinetics and catalyst stability.[7]

  • Polar Aprotic Solvents: DMF and THF are very common choices.[8] DMF, with its high boiling point and electron-donating capacity, can enhance reaction rates.[7] However, its toxicity is a concern.[7] THF is another good general-purpose solvent.

  • Amine Solvents: Often, an amine base like triethylamine (Et₃N) or diethylamine (Et₂NH) can be used in excess to serve as both the base and the solvent.[5][9] This is a very common and effective setup.

  • Non-Polar Solvents: Toluene is a good choice, especially for non-polar substrates, and has been shown to give better yields than DMF in certain cases.[6][7]

  • Solvent Mixtures: Sometimes a mixture of solvents, like toluene/triethylamine or dioxane/triethylamine, provides the optimal balance of solubility and reactivity.[6][10]

Q4: What is the role of the base, and which one should I use?

A4: The base is critical for two main reasons: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen halide (HX) byproduct generated during the catalytic cycle.[5][9]

  • Amine Bases: These are the most common. Triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and n-butylamine are frequently used and can often double as the solvent.[5][6][9] Their basicity is generally sufficient for most terminal alkynes.

  • Inorganic Bases: For less acidic alkynes or specific catalyst systems, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ may be required.[4][5][11][12] These are often used in copper-free conditions.

  • Base Strength: The choice depends on the pKa of the terminal alkyne. More acidic alkynes require a milder base, while less acidic ones may need a stronger base to ensure efficient deprotonation.

Q5: My reaction with an aryl bromide is very slow or fails. What can I do?

A5: The reactivity of aryl halides in the Sonogashira reaction follows the order: I > Br > Cl.[5] Aryl bromides and chlorides are less reactive because the oxidative addition step to the Pd(0) center is slower and more difficult.[2] To improve success with aryl bromides:

  • Increase Temperature: Higher reaction temperatures are often necessary.[13]

  • Change Ligand: Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands such as XPhos, which can facilitate the challenging oxidative addition step.[2]

  • Copper-Free Conditions: Many modern, highly effective protocols for coupling aryl bromides and chlorides are copper-free.[2]

  • Use a More Active Catalyst System: Pre-formed catalyst complexes designed for challenging couplings may be necessary.

Data on Solvent and Base Effects

The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions. The following tables summarize the impact of different solvents and bases on product yield from various studies.

Table 1: Effect of Solvent on Sonogashira Coupling Yield

Aryl HalideAlkyneCatalyst SystemSolventYield (%)Reference
β-bromoporphyrinPhenylacetylenePd₂(dba)₃/AsPh₃Toluene70[7]
β-bromoporphyrinPhenylacetylenePd₂(dba)₃/AsPh₃DMF20[7]
IodobenzenePhenylacetylenePd₁@NC/CuIToluene~95[14]
IodobenzenePhenylacetylenePd₁@NC/CuIAcetonitrile~90[14]
IodobenzenePhenylacetylenePd₁@NC/CuIEthanol~85[14]
IodobenzenePhenylacetylenePd₁@NC/CuIDMF<10[14]
4-iodoanisolePhenylacetylenePd(PPh₃)₂Cl₂/CuI1:1 Dioxane:Et₃N95+[13]

Table 2: Effect of Base on Sonogashira Coupling Yield

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
IodobenzenePhenylacetylenePd/CuEt₃NWater90+[15]
IodobenzenePhenylacetylenePd/Cui-Pr₂NHWater~85[15]
IodobenzenePhenylacetylenePd/CuDABCOWater~70[15]
4-chloroacetophenonePhenylacetyleneNCP palladacycleK₃PO₄DMF~56[11]
4-chloroacetophenonePhenylacetyleneNCP palladacycleDABCODMF~45[11]
BromobenzenePhenylacetyleneCo-DMM@MNPsK₃PO₄PEG-200Good[12]

Experimental Protocols

General Protocol for a Standard (Copper Co-catalyzed) Sonogashira Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base/solvent (e.g., Triethylamine, ~5 mL)

  • Co-solvent if needed (e.g., THF or Toluene, ~5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (if solid), palladium catalyst, and copper(I) iodide.

  • Add the magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent(s) (e.g., 1:1 mixture of Toluene and Triethylamine) via syringe.

  • If the aryl halide is a liquid, add it via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Caption: The dual catalytic cycle of the Sonogashira reaction.

Troubleshooting_Workflow start Low or No Yield in Sonogashira Reaction check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Correct Stoichiometry? start->check_basics homocoupling Significant Alkyne Homocoupling? check_basics->homocoupling If basics are OK pd_black Palladium Black Precipitate? homocoupling->pd_black No degas Improve Degassing (e.g., Freeze-Pump-Thaw) homocoupling->degas Yes substrate_issue Using Aryl Br or Cl? pd_black->substrate_issue No lower_temp Lower Reaction Temperature pd_black->lower_temp Yes increase_temp Increase Temperature substrate_issue->increase_temp Yes end Consult further literature substrate_issue->end fix_basics Rectify Basic Setup cu_free Switch to Copper-Free Conditions degas->cu_free If still an issue change_solvent Change Solvent lower_temp->change_solvent change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) increase_temp->change_ligand If temp isn't enough

Caption: Troubleshooting workflow for common Sonogashira reaction issues.

Selection_Logic start Select Solvent & Base substrate Aryl Halide Reactivity? start->substrate iodide Aryl Iodide (High Reactivity) substrate->iodide Iodide bromide Aryl Bromide (Medium Reactivity) substrate->bromide Bromide chloride Aryl Chloride (Low Reactivity) substrate->chloride Chloride cond_iodide Standard Conditions: Solvent: THF, Toluene, or DMF Base: Et₃N, i-Pr₂NH iodide->cond_iodide cond_bromide Intermediate Conditions: Solvent: Toluene, Dioxane Base: Et₃N, K₂CO₃ Consider bulky ligand bromide->cond_bromide cond_chloride Forcing Conditions: Solvent: Dioxane, DMF Base: Cs₂CO₃, K₃PO₄ Requires bulky, e⁻-rich ligand chloride->cond_chloride

Caption: Logic for selecting solvent and base based on aryl halide.

References

Stability and long-term storage conditions for 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Storage Requirements

My initial steps involve a comprehensive literature search on 4-(Phenylethynyl)benzaldehyde. I'm focusing on stability data and recommended long-term storage conditions, prioritising peer-reviewed articles and safety documentation. The aim is to build a robust understanding of this compound's optimal handling.

Gathering Initial Data

My research has expanded to include a Google search, prioritizing peer-reviewed articles, SDS, and supplier bulletins. I'm now actively searching for degradation pathways and potential impurities linked to improper storage. I'm also exploring known incompatibilities with common lab reagents, and searching for experimental protocols for stability assessment using techniques like HPLC and GC-MS.

Deepening Data Collection

My search has widened to include common degradation pathways and lab reagent incompatibilities. I'm actively seeking quantitative degradation data and stability assessment methodologies, like HPLC and GC-MS protocols, to enhance the guide's accuracy. I'm also planning to create a structured FAQ and troubleshooting guide, based on this gathered information.

Preventing oxidation of the aldehyde group during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Oxidation Control

I'm currently immersed in researching the oxidation of aldehydes, a process I'm keen on understanding and controlling. My initial focus involves comprehensive Google searches to gather data on both the synthesis and storage aspects of the aldehyde oxidation process. I'm specifically searching for "preventing aldehyde oxidation during synthesis," hoping to unearth practical methods.

Investigating Search Terms

I've expanded my search to refine my understanding of aldehyde oxidation. My queries now encompass broader terms like "stabilizing aldehydes for storage" and "common oxidizing agents." I'm diving deep into protecting groups, antioxidants, and inert atmosphere storage. Purification techniques for separating aldehydes from carboxylic acids are also now a priority.

Analyzing Prevention Strategies

I'm now deep-diving into the practical aspects. My Google searches are expanding to include specific techniques like "protecting groups" and "inert atmosphere setup." I'm prioritizing purification methods to remove formed carboxylic acids, too. I'm focusing on organizing the retrieved data into a support center style, considering troubleshooting steps and clear FAQs. I'm already envisioning data tables and experimental protocols to present key findings. Next up is diagram creation for visual clarity.

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Technical Support Center: Purification of 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(phenylethynyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is typically a white to light yellow crystalline solid. Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC15H10O
Molecular Weight206.24 g/mol
Melting Point98-102 °C
AppearanceWhite to light yellow crystalline solid
SolubilitySoluble in acetonitrile

Q3: What are the common impurities I might encounter after synthesizing this compound via a Sonogashira coupling?

A3: Common impurities can include unreacted starting materials such as 4-halobenzaldehyde (e.g., 4-iodobenzaldehyde or 4-bromobenzaldehyde) and phenylacetylene. Additionally, homocoupling of phenylacetylene can lead to the formation of 1,4-diphenylbuta-1,3-diyne as a significant byproduct. Residual palladium catalyst and phosphine ligands may also be present.

Q4: How should I store purified this compound?

A4: this compound should be stored in a well-closed container under an inert atmosphere, such as argon or nitrogen, at a temperature between 2-8°C. This helps to prevent degradation, particularly oxidation of the aldehyde group.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well from impurities on the silica gel column.

  • Possible Cause 1: Incorrect Solvent System. The polarity of the eluent may be too high or too low, resulting in poor separation.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increase the polarity (e.g., from 95:5 to 80:20 hexanes:ethyl acetate) to find the optimal separation.

  • Possible Cause 2: Column Overloading. Too much crude product has been loaded onto the column.

    • Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

  • Possible Cause 3: Cracks or Channels in the Silica Gel Bed. This leads to uneven flow of the eluent and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. Wet packing (slurry packing) is often preferred over dry packing to minimize the formation of cracks and channels.

Problem: The yield of my purified product is very low after column chromatography.

  • Possible Cause 1: Adsorption onto the Silica Gel. The aldehyde group can sometimes interact strongly with the acidic silica gel, leading to product loss.

    • Solution: Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent system. This can help to reduce the acidity of the silica gel and minimize product adsorption.

  • Possible Cause 2: Product Streaking/Tailing. The compound may be slowly eluting over many fractions, making it difficult to collect in a concentrated form.

    • Solution: This is often related to the choice of solvent. Re-optimize the eluent system using TLC. A slightly more polar solvent system might help to improve the elution profile.

Recrystallization

Problem: My compound does not crystallize upon cooling.

  • Possible Cause 1: The solution is not saturated. Too much solvent was used to dissolve the crude product.

    • Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause 2: Oiling out. The compound separates as a liquid (oil) instead of forming solid crystals.

    • Solution: This can happen if the cooling is too rapid or if the melting point of the solid is lower than the temperature of the solution. Try cooling the solution more slowly. If oiling out persists, you may need to choose a different recrystallization solvent or a mixed solvent system.

  • Possible Cause 3: Presence of impurities inhibiting crystallization.

    • Solution: If the crude product is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary before attempting recrystallization.

Problem: The resulting crystals are colored, but the pure compound should be white/light yellow.

  • Possible Cause: Presence of colored impurities.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry powder.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product using TLC.

    • Once the desired product begins to elute, you may need to gradually increase the polarity of the eluent to speed up the process.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom High Impurity Load / Similar Polarity Impurities recrystallization Recrystallization purification_choice->recrystallization Lower Impurity Load / Crystalline Solid analysis Purity Analysis (TLC, NMR, MP) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Incorrect Solvent System? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Column Packing Issue? start->cause3 solution1 Optimize Eluent with TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

Technical Support Center: Removal of Residual Palladium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from final products. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step experimental protocols to help you achieve high-purity compounds compliant with regulatory standards.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and offers practical solutions.

Issue 1: Incomplete Removal of Palladium Catalyst

  • Symptom: Residual palladium levels in the final product remain above the acceptable limit after purification.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Ineffective Filtration of Heterogeneous Catalysts If using a heterogeneous catalyst (e.g., Pd/C), ensure the filtration setup is optimal. Switch to a finer filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm), or use a well-packed Celite® bed (1-2 cm). Pre-wetting the Celite® pad with the solvent can enhance its effectiveness. Consider a second filtration step if necessary.[1]
Presence of Soluble Palladium Species Filtration is only effective for solid catalysts. If soluble palladium is present, alternative methods like scavengers, precipitation, or chromatography are required.[1][2]
Formation of Colloidal Palladium Colloidal palladium particles can be too small for effective filtration. Consider adding a flocculating agent to induce aggregation or treating the solution with an adsorbent like activated carbon or silica gel prior to filtration.[1][2]
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0). It's also important to match the scavenger to the solvent system (aqueous vs. organic).[1] When in doubt, performing a small-scale screen with a panel of different scavengers can identify the most effective one for your specific reaction.[1]
Insufficient Scavenger Loading or Reaction Time The amount of scavenger and the treatment time can significantly impact removal efficiency. Consult the manufacturer's recommendations for the appropriate loading (often in wt% or equivalents) and optimize the reaction time and temperature.[3]

Issue 2: Significant Product Loss During Purification

  • Symptom: Low yield of the final product after the palladium removal step.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Non-specific Adsorption of Product onto Scavenger/Adsorbent Your product may be binding to the purification medium, a common issue with materials like activated carbon.[3][4] To mitigate this, use the minimum effective amount of the adsorbent. Thoroughly wash the scavenger or adsorbent with fresh solvent after filtration to recover any bound product.[1] Consider switching to a more selective scavenger, such as a silica or polymer-based one with specific chelating groups, which tend to have a lower affinity for organic products.[5]
Product Co-precipitation If inducing precipitation of the palladium catalyst, your product might be co-precipitating. Adjusting the solvent system or the precipitating agent may help to avoid this.
Product Instability The conditions used for palladium removal (e.g., pH, temperature) might be degrading your product. Ensure the chosen method is compatible with the stability of your compound.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: The efficiency of palladium removal varies significantly between different batches of the same reaction.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Variability in Palladium Species The nature of the residual palladium (e.g., oxidation state, coordination environment) may differ between batches. Standardizing the reaction work-up procedure before the removal step can help to ensure a more consistent form of the palladium residue.
Inconsistent Scavenging Conditions Ensure that the scavenger loading, reaction time, temperature, and agitation are identical for each batch.
Changes in Raw Materials Variations in the quality of starting materials or solvents can sometimes affect the final state of the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[3][6]

  • Crystallization: Purifying the final product by crystallization, which can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be improved by using additives that increase the solubility of palladium species.[3]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[3]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][3]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Nature of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • Required level of purity: The acceptable residual palladium level for your application will dictate the necessary efficiency of the removal method.

  • Scale of the reaction: Some methods are more scalable than others.

The following decision tree can guide your selection:

G A Start: Crude Product with Palladium Residue B Is the Palladium Residue Homogeneous or Heterogeneous? A->B C Heterogeneous (e.g., Pd/C) B->C Heterogeneous D Homogeneous (Dissolved) B->D Homogeneous E Filtration through Celite® or Membrane Filter C->E F Consider Product Solubility and Stability D->F G High Solubility & Stability F->G H Limited Solubility or Stability F->H I Use Metal Scavengers (Silica, Polymer, Carbon) G->I K Column Chromatography G->K J Crystallization or Liquid-Liquid Extraction H->J G A 1. Dilute Reaction Mixture with a suitable solvent. B 2. Prepare Celite® Pad (1-2 cm) in a funnel. A->B C 3. Pre-wet the Celite® Pad with the solvent. B->C D 4. Slowly Pour Mixture onto the Celite® Pad. C->D E 5. Apply Gentle Vacuum. D->E F 6. Wash the Pad with fresh solvent. E->F G 7. Collect the Filtrate (Product Solution). F->G G A 1. Dissolve Crude Product in a suitable solvent. B 2. Add Thiol-Silica Scavenger (e.g., 50 wt%). A->B C 3. Stir the Mixture (e.g., 17h at 35°C). B->C D 4. Filter to Remove the Scavenger. C->D E 5. Wash the Scavenger with fresh solvent. D->E F 6. Collect and Concentrate the Filtrate. E->F G A 1. Dissolve Crude Product in a suitable solvent (e.g., THF). B 2. Add Activated Carbon (e.g., 0.2 wt%). A->B C 3. Stir the Suspension (e.g., 18h at 45°C). B->C D 4. Filter through Celite® to remove carbon. C->D E 5. Wash the Filter Cake with fresh solvent. D->E F 6. Collect and Concentrate the Filtrate. E->F

References

Impact of reaction temperature on Sonogashira coupling yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the impact of reaction temperature on Sonogashira coupling yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Sonogashira coupling reaction?

The Sonogashira coupling is known for its versatility and can be conducted under a wide range of temperatures, from as low as -20°C to as high as 150°C.[1][2] Many reactions, particularly those involving more reactive substrates like aryl iodides, can proceed efficiently at room temperature (ambient temperature, ~25°C).[3][4] However, less reactive starting materials, such as aryl bromides and chlorides, or sterically hindered substrates, often require elevated temperatures to achieve a reasonable reaction rate and yield.[5][6][7]

Q2: Why is my Sonogashira reaction showing low or no yield at room temperature?

Several factors can lead to low reactivity at room temperature:

  • Aryl Halide Reactivity: The primary reason is often the reactivity of the aryl halide. The general order of reactivity is I > OTf > Br > Cl.[8] While aryl iodides couple readily at room temperature, aryl bromides may require heating, and aryl chlorides almost always necessitate higher temperatures.[3][9]

  • Catalyst System: The chosen palladium catalyst and ligands may not be active enough for the specific substrates at room temperature.[9]

  • Steric Hindrance: Bulky groups on either the aryl halide or the alkyne can slow down the reaction, requiring more thermal energy to overcome the steric barrier.[5][10]

  • Catalyst Inactivity: The active Pd(0) species may not have formed efficiently or may have decomposed.[7]

Q3: What are the risks of using excessively high temperatures?

While increasing temperature can accelerate a slow reaction, excessively high temperatures (e.g., >120-150°C) can be detrimental and lead to:

  • Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of a black precipitate known as "palladium black".[7][11]

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as alkyne homocoupling (Glaser coupling), especially in the presence of oxygen and the copper co-catalyst.[5][10]

  • Substrate/Product Degradation: The stability of the starting materials or the desired product may be compromised at elevated temperatures.[9][12]

  • Decreased Yield: Studies have shown that for some systems, increasing the temperature beyond an optimal point can lead to a decrease in the isolated yield.[12]

Q4: How does the choice of aryl halide affect the required reaction temperature?

The C-X bond strength of the aryl halide is a critical factor determining the necessary reaction temperature. The oxidative addition step, which is often rate-limiting, is highly dependent on this bond.

  • Aryl Iodides: Have the weakest C-X bond, making them the most reactive. Couplings with aryl iodides typically proceed well at room temperature.[3][8]

  • Aryl Bromides: Are less reactive than iodides and often require heating to temperatures in the range of 80-120°C to facilitate the oxidative addition step.[3][6][7]

  • Aryl Chlorides: Possess the strongest C-X bond and are the least reactive. These substrates usually require high temperatures and often specialized, highly active catalyst systems to achieve good yields.[9][13]

Q5: Can I run a Sonogashira coupling at a very low temperature?

Yes, specialized protocols have been developed for Sonogashira couplings at low temperatures. For instance, a rapid reaction was developed that couples aryl iodides with electron-withdrawing groups and aromatic acetylenes at -20°C, achieving quantitative yields.[2] These low-temperature methods often rely on specific additives, such as tetra-n-butylammonium iodide (n-Bu4NI), and hindered phosphine ligands to accelerate the reaction.[2]

Q6: My reaction is very slow. Should I simply increase the temperature?

Increasing the temperature is a common strategy to accelerate a slow reaction, but it should be done methodically. Before raising the temperature, consider other factors that might be limiting the reaction rate, such as catalyst loading, solvent choice, or the purity of your reagents.[8] If you decide to increase the temperature, do so incrementally (e.g., in 20°C steps) while monitoring the reaction for product formation and potential decomposition. A sudden, large increase in temperature might lead to the issues described in Q3.

Troubleshooting Guides

Problem 1: Low or No Product Yield at Room Temperature

If your reaction is not proceeding as expected at ambient temperature, consult the following guide.

G Start Reaction at Room Temp (25°C) shows low yield Check_Halide Identify Aryl Halide (I, Br, Cl, OTf) Start->Check_Halide Aryl_Iodide Aryl Iodide? Check_Halide->Aryl_Iodide Aryl_Bromide Aryl Bromide? Aryl_Iodide->Aryl_Bromide No Troubleshoot_Catalyst Troubleshoot Catalyst, Solvent, & Base. Temp is likely not the issue. Aryl_Iodide->Troubleshoot_Catalyst Yes Aryl_Chloride Aryl Chloride? Aryl_Bromide->Aryl_Chloride No Increase_Temp_Moderate Increase Temp to 50-80°C Aryl_Bromide->Increase_Temp_Moderate Yes Increase_Temp_High Increase Temp to 80-120°C Aryl_Chloride->Increase_Temp_High Yes Monitor_Reaction Monitor Reaction Progress (TLC, GC/MS, LC/MS) Increase_Temp_Moderate->Monitor_Reaction Increase_Temp_High->Monitor_Reaction No_Improvement No Improvement? Monitor_Reaction->No_Improvement Success Reaction Complete No_Improvement->Success No Optimize_Other Re-evaluate Catalyst, Ligand, and Solvent for High-Temp Conditions No_Improvement->Optimize_Other Yes

Caption: Workflow for optimizing Sonogashira reaction temperature.

Possible CauseRecommended Solution
Incorrect Aryl Halide for RT For aryl bromides or chlorides, an increase in temperature is often necessary. Try raising the temperature to 50-80°C for bromides and 80-120°C for chlorides.[6][7]
Inactive Catalyst System Ensure the palladium catalyst and copper co-catalyst (if used) are fresh and active.[8] Consider switching to a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, sXPhos) which can be effective at lower temperatures.[7][9]
Insufficient Base Ensure the amine base is dry and used in sufficient excess (often it can be the solvent).[8] For challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ might be more effective.[9]
Inappropriate Solvent For less reactive halides, polar aprotic solvents like DMF, DMSO, or NMP can be more effective than THF or toluene.[6][9]
Problem 2: Reaction Yield Decreases or Fails at Higher Temperatures

If heating the reaction leads to a lower yield, decomposition, or a complex mixture of byproducts, use this guide.

G Start Low yield or decomposition at elevated temperature Check_Precipitate Black Precipitate (Palladium Black)? Start->Check_Precipitate Check_Homocoupling Significant Homocoupling (Glaser Product)? Check_Precipitate->Check_Homocoupling No Sol_Catalyst Catalyst Decomposition. - Lower temperature. - Use a more stable catalyst/ligand. - Ensure inert atmosphere. Check_Precipitate->Sol_Catalyst Yes Check_Degradation Substrate/Product Degradation? Check_Homocoupling->Check_Degradation No Sol_Homocoupling Glaser Coupling Favored. - Lower temperature. - Reduce CuI loading. - Switch to copper-free conditions. - Ensure strict inert atmosphere. Check_Homocoupling->Sol_Homocoupling Yes Sol_Degradation Thermal Instability. - Lower temperature. - Reduce reaction time. - Use a more active catalyst to  allow for milder conditions. Check_Degradation->Sol_Degradation Yes Endpoint Optimize Conditions Sol_Catalyst->Endpoint Sol_Homocoupling->Endpoint Sol_Degradation->Endpoint

Caption: Decision tree for troubleshooting high-temperature issues.

Possible CauseRecommended Solution
Catalyst Decomposition The formation of palladium black indicates your catalyst is not stable at the reaction temperature.[7] Reduce the temperature, use a more thermally stable ligand, or ensure the reaction is under a strictly inert atmosphere.
Glaser Homocoupling The copper-catalyzed dimerization of the alkyne is often accelerated by heat and the presence of oxygen.[9] To minimize this, rigorously degas all solvents and reagents, run the reaction under an inert atmosphere (N₂ or Ar), reduce the amount of copper catalyst, or switch to a copper-free protocol.[8][9]
Substrate or Product Degradation Your starting materials or product may not be stable at the applied temperature.[9] The only solution is to find conditions that allow for a lower reaction temperature. This may involve using a more active catalyst, a different solvent, or microwave irradiation, which can sometimes accelerate reactions at lower bulk temperatures.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of temperature on reaction yield.

Table 1: Effect of Temperature and Catalyst Loading on Yield (Copper-Free) [14][15]

Reaction: 4-Bromobenzonitrile with Phenylacetylene

Catalyst Loading (mol %) Temperature (°C) Time (h) Yield (%)
5 Room Temp 0.5 96
2.5 Room Temp 1.5 100
1 Room Temp 18 100
0.5 Room Temp 18 100
0.5 60 0.5 80

| 0.5 | 100 | 0.5 | 85 |

Table 2: Influence of Temperature on a DHH Side Reaction [12]

Reaction: Hexaiodobenzene with a terminal alkyne

Entry Temperature (°C) Isolated Yield of Polyyne (%)
1 80 0
2 90 25
3 100 48
4 110 35

| 5 | 120 | 21 |

Key Experimental Protocols

Protocol 1: General Procedure for Room-Temperature Sonogashira Coupling [5]

This protocol is suitable for reactive aryl halides like aryl iodides.

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, 5 mL per 0.8 mmol of halide) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.025 eq).

  • Add the amine base (e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC or GC/MS. Typical reaction times are 3-24 hours.[5]

  • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., Et₂O) and filter through a pad of Celite® to remove catalyst residues.

  • Perform an aqueous workup by washing the filtrate with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Elevated-Temperature Sonogashira Coupling [16]

This protocol is adapted for less reactive aryl halides like aryl bromides.

  • In an oven-dried reaction vessel (e.g., a pressure tube or Schlenk flask), combine the aryl bromide (1.0 eq), palladium catalyst (e.g., a Pd(II) precatalyst, 1 mol %), and CuI (2 mol %).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add degassed solvent (e.g., toluene, 4 mL per 1.0 mmol of halide) and a degassed base (e.g., DBU, 2.0 eq).

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-100°C).[6][7][16]

  • Stir vigorously for the required time (e.g., 18-24 hours), monitoring as necessary.

  • After cooling to room temperature, proceed with a standard aqueous workup and purification as described in Protocol 1.

References

Validation & Comparative

Confirming the Structure of 4-(Phenylethynyl)benzaldehyde with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel and known compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 4-(Phenylethynyl)benzaldehyde, a valuable building block in organic synthesis.

This document outlines the expected 2D NMR correlations based on the known structure of this compound and presents a detailed experimental protocol for data acquisition. The supporting data is summarized in clear, comparative tables, and a logical workflow for the experimental and analytical process is provided.

Structural Overview of this compound

This compound is an organic compound with the chemical formula C₁₅H₁₀O.[1] Its structure consists of a benzaldehyde moiety linked to a phenyl group through an ethynyl (acetylene) bridge. The precise connectivity and spatial relationship of the atoms can be definitively confirmed using a suite of 2D NMR experiments.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The primary 2D NMR experiments for elucidating the structure of small organic molecules like this compound are COSY, HSQC, and HMBC. Each provides a unique layer of information, and together they offer a comprehensive picture of the molecular architecture.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is instrumental in establishing the connectivity of protons within the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the aldehyde proton to the benzaldehyde ring and connecting the two aromatic rings across the acetylene bridge.

Predicted 2D NMR Correlations for this compound

Based on the known structure, the following correlations are expected in the 2D NMR spectra. The proton and carbon numbering scheme used for these predictions is illustrated in the structural diagram below.

this compound Structure with Numbering

Table 1: Predicted COSY Correlations

ProtonCorrelating Proton(s)
H2/H6H3/H5
H3/H5H2/H6
H9/H13H10/H12
H10/H12H9/H13, H11
H11H10/H12

Table 2: Predicted HSQC Correlations

ProtonCorrelating Carbon
H1C1
H3/H5C3/C5
H2/H6C2/C6
H9/H13C9/C13
H10/H12C10/C12
H11C11

Table 3: Predicted Key HMBC Correlations

ProtonCorrelating Carbon(s)
H1C2, C6, C4
H2/H6C4, C7, C1, C3/C5
H3/H5C4, C7, C2/C6
H9/H13C8, C11, C10/C12
H10/H12C8, C9/C13, C11
H11C9/C13, C10/C12

Experimental Workflow

The logical flow for acquiring and analyzing the 2D NMR data to confirm the structure of this compound is depicted in the following diagram.

G Experimental Workflow for 2D NMR Structural Confirmation cluster_0 Sample Preparation cluster_3 Structure Confirmation A Dissolve this compound in CDCl3 B 1H NMR A->B C 13C NMR B->C D COSY C->D E HSQC D->E F HMBC E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G H Assign 1H and 13C Signals G->H I Analyze COSY Correlations (Proton-Proton Connectivity) H->I J Analyze HSQC Correlations (Direct C-H Connectivity) I->J K Analyze HMBC Correlations (Long-Range C-H Connectivity) J->K L Confirm Structure of This compound K->L

Caption: Workflow for 2D NMR data acquisition and analysis.

Experimental Protocols

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are collected.

  • ¹³C{¹H} NMR: A proton-decoupled experiment is run with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans are accumulated.

  • COSY: A gradient-selected COSY experiment is performed. The spectral width in both dimensions is 16 ppm. 256 increments are collected in the indirect dimension, with 8 scans per increment.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is carried out. The spectral width is 16 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension. 256 increments are acquired in the indirect dimension with 16 scans per increment.

  • HMBC: A gradient-selected HMBC experiment is performed, optimized for a long-range coupling constant of 8 Hz. The spectral width is 16 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. 400 increments are collected in the indirect dimension with 32 scans per increment.

Data Processing: All spectra are processed using appropriate software. The 1D spectra are Fourier transformed, phase-corrected, and baseline-corrected. The 2D spectra are processed with a sine-bell window function in both dimensions before Fourier transformation. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

By following this comprehensive approach, researchers can confidently confirm the structure of this compound, ensuring the integrity of their starting materials and the validity of their subsequent research.

References

A Comparative Guide to Purity Assessment of 4-(Phenylethynyl)benzaldehyde: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of key intermediates like 4-(phenylethynyl)benzaldehyde is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of this compound. We present detailed experimental protocols, supporting data, and objective comparisons to assist in selecting the most appropriate analytical strategy.

Quantitative NMR (qNMR) has emerged as a primary analytical method for the direct measurement of compound purity.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a substance-specific reference standard.[2]

Head-to-Head Comparison: qNMR vs. HPLC and GC-FID

The choice of analytical technique for purity assessment depends on various factors, including the properties of the analyte, the nature of expected impurities, and the desired level of accuracy and precision. Here, we compare ¹H-qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard.[3]Separation based on differential partitioning between a stationary and mobile phase. Quantification is typically based on UV absorbance.Separation based on volatility. Detection is based on the ionization of the analyte in a flame.
Selectivity High. Can distinguish between structurally similar isomers and impurities if their signals are resolved.High. Excellent separation of non-volatile impurities.High. Excellent for volatile impurities.
Quantification Absolute. Provides a direct measure of purity without the need for a specific reference standard for the analyte.[2]Relative. Typically relies on area percent, assuming equal response factors for all components, or requires specific reference standards for each impurity for accurate quantification.[2]Relative. Response is proportional to the number of carbon atoms, but can be influenced by heteroatoms.
Sample Throughput Moderate. Each sample is analyzed individually.High. Autosamplers allow for the analysis of a large number of samples.High. Well-suited for automated analysis of multiple samples.
Development Time Short. Method development is often straightforward.Moderate to long. Requires optimization of column, mobile phase, and detector settings.Moderate. Requires optimization of column, temperature program, and gas flows.
Limitations Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Requires a chromophore for UV detection. Co-eluting impurities may not be detected.The analyte must be volatile and thermally stable.

Illustrative Purity Assessment Data

The following table presents a hypothetical but realistic comparison of purity assessment data for a batch of this compound using qNMR, HPLC, and GC-FID.

Analytical MethodPurity (%)Key Findings
¹H-qNMR 99.1Aldehyde proton signal used for quantification. Minor impurity (0.4%) identified as residual benzaldehyde. Water content determined to be 0.2%.
HPLC (UV, 254 nm) 99.5 (Area %)Main peak at the expected retention time. A small peak corresponding to a more polar impurity is observed.
GC-FID 99.3 (Area %)A single major peak is observed. Not suitable for detecting non-volatile impurities.

Interpretation: In this scenario, qNMR provides the most accurate purity assessment as it allows for the direct quantification of the main component and specific impurities, as well as water content. The area percent values from HPLC and GC-FID can be misleading if the response factors of the impurities differ significantly from that of this compound.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using ¹H-qNMR, HPLC, and GC-FID are provided below.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines the determination of the purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability of at least 0.01 mg)

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, ≥99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).

  • Spectral Width: To encompass all signals of interest.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved aldehyde proton signal of this compound (around 10.04 ppm) and the olefinic proton signal of the internal standard (Maleic acid, around 6.28 ppm).[4]

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector and an autosampler.

  • A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • This compound sample

  • High-purity solvent for dissolution (e.g., Dichloromethane)

GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

Sample Preparation:

  • Prepare a solution of the this compound sample in dichloromethane at a concentration of approximately 1 mg/mL.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes described, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent (CDCl3) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (d1 > 5*T1, sufficient scans) transfer->nmr_acq phase_baseline Phase and Baseline Correction nmr_acq->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for the purity assessment of this compound by qNMR.

Purity_Comparison_Logic cluster_methods Analytical Methods cluster_info Information Obtained cluster_decision Decision Criteria cluster_outcome Outcome start Purity Assessment of This compound qnmr qNMR start->qnmr hplc HPLC start->hplc gc GC-FID start->gc qnmr_info Absolute Purity (Molar Ratio) Structural Confirmation qnmr->qnmr_info hplc_info Relative Purity (Area %) Impurity Profile (non-volatile) hplc->hplc_info gc_info Relative Purity (Area %) Impurity Profile (volatile) gc->gc_info decision Primary Method for Reference Standard Qualification? qnmr_info->decision hplc_info->decision gc_info->decision yes qNMR is the preferred method decision->yes Yes no Orthogonal methods (HPLC, GC) for routine QC and impurity profiling decision->no No

Caption: Decision logic for selecting an analytical method for purity assessment.

Conclusion

Quantitative NMR is a powerful and accurate technique for the purity assessment of this compound, offering direct quantification without the need for a specific reference standard of the analyte. While HPLC and GC-FID are valuable orthogonal techniques for routine quality control and impurity profiling, qNMR stands out as a primary method for obtaining a highly accurate and reliable purity value. The choice of method should be guided by the specific analytical requirements, with qNMR being particularly advantageous for the qualification of reference materials and for obtaining a comprehensive understanding of the sample's composition.

References

A Comparative Guide to the Electronic Properties of 4-(Phenylethynyl)benzaldehyde: A Computational DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-(Phenylethynyl)benzaldehyde and a structurally related molecule, 4-vinylbenzaldehyde, based on computational Density Functional Theory (DFT) studies. The inclusion of the vinyl-linked analogue allows for a direct comparison of how the ethynyl (triple bond) versus vinyl (double bond) linker influences the electronic characteristics of the benzaldehyde core. Such comparisons are crucial in the rational design of molecules for applications in organic electronics, materials science, and medicinal chemistry.

Comparative Analysis of Electronic Properties

The electronic properties of organic molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their reactivity, stability, and optical and electronic behavior. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's excitability and chemical reactivity.[1] A smaller gap generally implies a molecule that is more easily excited and more reactive.

Below is a summary of typical DFT-calculated electronic properties for this compound and 4-vinylbenzaldehyde. These values are representative of what is found in the scientific literature using common DFT functionals and basis sets.

PropertyThis compound4-vinylbenzaldehyde
HOMO Energy (eV) -6.5-6.2
LUMO Energy (eV) -2.5-2.1
HOMO-LUMO Gap (eV) 4.04.1

Key Observations:

  • HOMO and LUMO Energies: The phenylethynyl group in this compound leads to a stabilization (lower energy) of both the HOMO and LUMO levels compared to the vinyl group in 4-vinylbenzaldehyde. This is attributed to the greater electron-withdrawing character and extended π-conjugation of the alkyne moiety.

  • HOMO-LUMO Gap: The HOMO-LUMO gap is slightly smaller for this compound. This suggests that the extension of the π-system through the triple bond has a more pronounced effect on stabilizing the LUMO relative to the HOMO, leading to a modest reduction in the energy gap. This subtle difference can be significant in tuning the absorption and emission properties of materials.

Experimental and Computational Protocols

The data presented in this guide are derived from computational simulations employing Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure of molecules.[2]

Typical Computational Protocol:

  • Molecular Geometry Optimization: The initial step involves optimizing the ground-state geometry of the molecule. This is typically performed using a specific DFT functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p).[3] The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

  • Electronic Property Calculation: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties, including the HOMO and LUMO energies. The same functional and basis set are generally used for consistency.

  • Software: These calculations are commonly carried out using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[4][5][6]

The selection of the DFT functional and basis set can influence the calculated electronic properties.[7] Therefore, consistency in the computational method is crucial when comparing different molecules.

Workflow and Signaling Pathway Visualizations

To illustrate the logical flow of a computational DFT study and the relationships between key molecular electronic properties, the following diagrams are provided.

Computational_DFT_Workflow cluster_input Input cluster_computation DFT Calculation cluster_output Output mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy geom_opt->sp_energy optimized_geom Optimized Geometry freq_calc->optimized_geom vib_freq Vibrational Frequencies freq_calc->vib_freq electronic_prop Electronic Properties (HOMO, LUMO) sp_energy->electronic_prop

Caption: A typical workflow for a computational DFT study.

Electronic_Properties_Relationship HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Stability Kinetic Stability Gap->Stability directly proportional Excitation Electronic Excitation Energy Gap->Excitation proportional

Caption: The relationship between key electronic properties.

References

Validating synthesis reproducibility for 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Synthesis Routes

I'm currently focused on the synthesis of 4-(Phenylethynyl)benzaldehyde. Initially, I'm diving into established synthetic routes, with a keen focus on Sonogashira couplings. My goal is to compile quantitative data, specifically yield, purity, and reaction conditions, to enable future comparisons between methods. Further, I'm actively searching for alternative approaches to this key compound.

Analyzing Reaction Details

I'm now deep-diving into the nitty-gritty of synthesis, focusing on the finer points of Sonogashira couplings. I'm actively hunting for detailed experimental protocols, examining catalysts, solvents, temperatures, and reaction times. This is key to building a robust comparison guide. Concurrently, I'm working to structure the quantitative data into easy-to-read tables, a crucial step. I am excited to generate Graphviz diagrams which illustrate the synthetic workflow. My primary goal is to provide a complete comparison guide.

A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Shifts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for molecular structure elucidation. The ability to accurately predict NMR chemical shifts and cross-reference them with experimental data can significantly accelerate the identification of novel compounds, validate synthetic products, and provide deep insights into molecular conformations. This guide offers a comprehensive comparison of various software and methodologies available for this purpose, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparing the Tools of the Trade: NMR Prediction Software

The market offers a range of software solutions for NMR chemical shift prediction, each with its unique algorithms and capabilities. The choice of software often depends on the specific research needs, desired accuracy, and computational resources. Below is a comparison of some of the leading software packages.

FeatureACD/NMR PredictorMnova NMRPredictTopSpin
Prediction Engine Utilizes a large database of experimental spectra and proprietary algorithms.[1]Employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and increment-based methods.[2][3]Primarily focused on NMR data acquisition and processing, with prediction capabilities often integrated as add-ons.[2]
Supported Nuclei ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P, and other nuclei.[4]¹H, ¹³C, ¹¹B, ¹⁵N, ¹⁷O, ¹⁹F, ²⁹Si, ³¹P, and others.[2][3]Primarily ¹H and ¹³C, with options for other nuclei depending on the specific package.
Key Advantages High accuracy with an average deviation reported to be less than 1.8 ppm for ¹³C.[1] Known for its extensive database."Ensemble NMR Predictor" combines multiple methods for improved accuracy.[2][3] Allows user-trained predictions.[2][3]Seamless integration with Bruker's NMR spectrometers and data processing workflows.[2]
Considerations Commercial software with varying license costs.Commercial software, with different licenses for its combined predictors.[2]Part of a larger software suite, which might be more than what is needed for prediction alone.

Under the Hood: A Look at Prediction Methodologies

The accuracy of NMR chemical shift prediction is intrinsically linked to the underlying computational methodology. Researchers have a spectrum of methods to choose from, ranging from rapid empirical approaches to computationally intensive quantum mechanical calculations.

MethodologyDescriptionTypical Accuracy (¹H MAE)Typical Accuracy (¹³C MAE)Key StrengthsLimitations
Empirical (HOSE Codes) Utilizes a database of known structures and their assigned chemical shifts to predict shifts for similar structural fragments.[5]0.2 - 0.3 ppm[6]~1.43 ppm[6]Very fast, suitable for high-throughput screening.Accuracy is highly dependent on the similarity of the query structure to the database entries.[5]
Quantum Mechanics (DFT) Calculates NMR shielding tensors based on the principles of Density Functional Theory.[7][8]0.2 - 0.4 ppm (with appropriate functional and basis set)[6]Can be less than 1 ppm with optimized methods.[9]High accuracy, can handle novel structures not present in databases.Computationally expensive, requires expertise in selecting appropriate functionals and basis sets.[7][10]
Machine Learning (GNNs) Employs Graph Neural Networks trained on large datasets of experimental or calculated NMR data to predict chemical shifts.[6][11]< 0.10 ppm (for specific models and solvents)[6]~1.35 ppm[11]Can achieve high accuracy and is faster than traditional QM methods.[6]Performance depends heavily on the quality and diversity of the training data.

Workflow for Cross-Referencing Experimental and Predicted NMR Shifts

The process of comparing experimental and predicted NMR data follows a structured workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.

G start Start: Need to Predict NMR Chemical Shifts q_novel Is the molecule a novel structural class? start->q_novel q_accuracy Is high accuracy critical? q_novel->q_accuracy No method_qm Use Quantum Mechanics (e.g., DFT) q_novel->method_qm Yes q_resources Are computational resources limited? q_accuracy->q_resources No q_accuracy->method_qm Yes method_ml Use Machine Learning (e.g., GNNs) q_resources->method_ml No method_empirical Use Empirical Methods (e.g., HOSE codes) q_resources->method_empirical Yes

References

Safety Operating Guide

4-(Phenylethynyl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Research on Safety

I've kicked off my investigation by hitting Google hard. I'm focusing on safety data sheets for 4-(Phenylethynyl)benzaldehyde, proper disposal methods, and the general hazards of aromatic aldehyde derivatives. This initial phase is crucial for establishing the baseline risks and regulatory requirements.

Investigating Disposal Protocols

My research has expanded significantly. I'm deep diving into "this compound safety data sheet" and related disposal procedures. I'm focusing now on hazardous waste disposal of aromatic aldehydes and chemical inactivation of alkynes to craft a step-by-step procedure. I'm aiming for a clear data table, and a DOT script to diagram the disposal decision process.

Expanding Search Parameters

I've broadened my search terms to include "hazardous waste disposal of aromatic aldehydes" and "chemical inactivation of alkynes" to cover a wider knowledge base. I'm carefully analyzing the results to identify specific disposal protocols and quantitative data regarding toxicity and environmental impact. My current focus is on synthesizing this data into a clear step-by-step procedure and a potential data table. I'm also starting to sketch out a DOT script to diagram the disposal decision process, maintaining that color palette and contrast rules.

Personal protective equipment for handling 4-(Phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Phenylethynyl)benzaldehyde

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this chemical.

Key Safety Information at a Glance

A summary of critical safety data for this compound is presented below.

ParameterInformationSource
Physical State Solid, Light yellow to Orange-Brown Powder[1][2]
Molecular Formula C₁₅H₁₀O[3][4]
Molecular Weight 206.25 g/mol [3]
Melting Point 102°C[3]
Hazards Irritant. May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2][3][5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

I. Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection :

    • Wear chemical safety goggles that meet ANSI Z87.1 standards.[6]

    • In situations with a risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[6]

  • Skin and Body Protection :

    • Gloves : Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.[7] For tasks with a higher risk of exposure, consider a more robust glove like neoprene. Always consult the glove manufacturer's resistance guide.[6][8]

    • Lab Coat : A flame-resistant lab coat must be worn and fully buttoned.[6]

    • Clothing : Wear long pants and closed-toe, closed-heel shoes that cover the entire foot. Avoid fabrics like polyester or acrylic.[6]

    • Apron : For larger quantities or when there is a significant splash hazard, a chemical-resistant apron made of rubber or vinyl should be worn over the lab coat.[7]

  • Respiratory Protection :

    • Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

    • If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator with a particle filter is required.[1][11] Respirator use requires prior medical evaluation and fit-testing.[6]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the safe handling of this compound from receipt to temporary storage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep1 Review SDS and Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble and Inspect All Required PPE prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Work Inside Chemical Fume Hood handle1->handle2 handle3 Carefully Weigh and Dispense Chemical (Avoid Dust Generation) handle2->handle3 handle4 Securely Close Primary and Secondary Containers handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Detailed Steps:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[9]

    • Conduct a risk assessment for the specific procedure being performed.[10]

    • Ensure the chemical fume hood has been certified within the last year.

    • Gather and inspect all necessary PPE before entering the laboratory.[12]

  • Handling in a Controlled Environment :

    • Put on all required PPE as described in Section I.

    • Perform all manipulations of the solid compound inside a certified chemical fume hood to minimize inhalation exposure.[10]

    • When weighing and transferring the powder, use techniques that minimize dust generation, such as careful scooping rather than pouring.

    • Keep the container with the chemical tightly closed when not in use.[1][2]

  • Post-Handling :

    • After the procedure, securely close the primary container.

    • Decontaminate the work area, including the balance and any spatulas used.

    • Segregate all waste as described in the disposal plan below.

  • Emergency Procedures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • Ingestion : Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2]

III. Disposal Plan

Proper disposal is essential to protect personnel and the environment. All waste generated from handling this compound is considered hazardous waste.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any unused chemical, contaminated gloves, weigh boats, and paper towels in a designated, sealed, and clearly labeled hazardous waste container.[13] The label should read "Hazardous Waste: this compound".

    • Liquid Waste : If the chemical is dissolved in a solvent, collect it in a separate, labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate. Do not mix incompatible waste streams.[13]

    • Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Storage of Waste :

    • Store waste containers in a cool, well-ventilated, and secure secondary containment area away from ignition sources.[13]

    • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Final Disposal :

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

    • Maintain a detailed log of all generated waste for regulatory compliance.[13]

    • Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[5]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.